molecular formula C7H9NO B7765986 3-(1-Hydroxyethyl)pyridine CAS No. 10593-35-8

3-(1-Hydroxyethyl)pyridine

Cat. No.: B7765986
CAS No.: 10593-35-8
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Hydroxyethyl)pyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909829
Record name 1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4754-27-2, 10593-35-8
Record name α-Methyl-3-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4754-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Pyridyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinemethanol, alpha-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010593358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4754-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Pyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20909829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpyridine-3-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.982
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3-PYRIDYL)ETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6E9JKE977
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(1-Hydroxyethyl)pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(1-Hydroxyethyl)pyridine: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4754-27-2), a pivotal heterocyclic alcohol in synthetic and medicinal chemistry. As a versatile pyridine derivative, it serves as a crucial building block in the development of novel pharmaceutical agents and other fine chemicals.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the compound's chemical structure, physicochemical properties, spectroscopic signature, and established synthetic protocols. Furthermore, it explores its chemical reactivity and applications, grounded in authoritative references, to provide a holistic understanding of its scientific and commercial importance.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 1-hydroxyethyl group. This chiral secondary alcohol possesses a unique combination of a basic nitrogenous ring and a reactive hydroxyl group, making it a valuable synthetic intermediate.

Key identifiers for this compound are cataloged below:

  • IUPAC Name : 1-(Pyridin-3-yl)ethanol

  • Synonyms : 1-(3-Pyridyl)ethanol, α-Methyl-3-pyridinemethanol[4][5]

  • CAS Number : 4754-27-2[1][4][6][7]

  • Molecular Formula : C₇H₉NO[1][4][6][7]

  • Molecular Weight : 123.15 g/mol [1][4][8]

  • InChI Key : QMDUEBURHKSKDG-UHFFFAOYSA-N[6]

  • SMILES : CC(O)c1cccnc1[6][7]

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic protocols. It is typically a liquid at room temperature.

PropertyValueSource(s)
Physical Form Liquid
Boiling Point 239.6 °C at 760 mmHg
Density 1.082 g/cm³[6]
Flash Point 98.7 °C[6]
LogP 1.13490[6]
Refractive Index 1.535[6]
Storage Temperature Room temperature, under inert atmosphere

Spectroscopic and Analytical Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (300 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

  • δ 8.57 (d, J=1.8 Hz, 1H): This signal corresponds to the proton at the C2 position of the pyridine ring, adjacent to the nitrogen atom.

  • δ 8.49 (dd, J=1.5, 4.8 Hz, 1H): This multiplet represents the proton at the C6 position of the pyridine ring.

  • δ 7.74 (ddd, J=1.8, 2.1, 7.7 Hz, 1H): This signal is assigned to the proton at the C4 position.

  • δ 7.26-7.30 (m, 1H): This multiplet corresponds to the proton at the C5 position of the ring.

  • δ 4.96 (q, J=6.2 Hz, 1H): This quartet represents the methine proton (CH) of the hydroxyethyl group, split by the adjacent methyl protons.

  • δ 2.62 (br s, 1H): This broad singlet is characteristic of the hydroxyl (-OH) proton. Its chemical shift can vary with concentration and temperature.

  • δ 1.53 (d, J=6.2 Hz, 3H): This doublet corresponds to the three protons of the methyl (CH₃) group, split by the adjacent methine proton.[9]

¹³C-NMR (Expected): Based on the structure, the expected carbon NMR signals in CDCl₃ would include:

  • ~147-150 ppm: Two signals for the C2 and C6 carbons of the pyridine ring.

  • ~134-140 ppm: Signals for the C3 and C4 carbons.

  • ~123 ppm: Signal for the C5 carbon.

  • ~68-70 ppm: Signal for the carbinol carbon (CH-OH).

  • ~25 ppm: Signal for the methyl carbon (CH₃).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.[10] The expected characteristic absorption bands for this compound are:

  • 3400-3200 cm⁻¹ (broad): O-H stretching vibration from the hydroxyl group.

  • 3100-3000 cm⁻¹ (sharp): C-H stretching from the aromatic pyridine ring.

  • 3000-2850 cm⁻¹ (sharp): C-H stretching from the aliphatic ethyl group.

  • 1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations characteristic of the pyridine ring.[11]

  • 1200-1000 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Expected Molecular Ion (M+) : An ESI-MS analysis is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 124.[9]

  • Fragmentation : Common fragmentation pathways would likely involve the loss of a methyl group (m/z 108) or the loss of water from the molecular ion.

Synthesis and Purification

The most common and efficient laboratory-scale synthesis of this compound involves the Grignard reaction. This method utilizes the nucleophilic addition of a methyl group to the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde.

Synthetic Protocol: Grignard Reaction

This protocol is based on a well-established procedure yielding high purity product.[9]

Step 1: Reaction Setup

  • To a solution of 3-pyridinecarboxaldehyde (5.30 mmol) in anhydrous tetrahydrofuran (THF, 5.0 mL), slowly add a solution of methylmagnesium bromide (0.96 M in THF, 15.9 mmol) under a nitrogen atmosphere at 0°C.

    • Expertise & Experience Insight: The use of an inert nitrogen atmosphere and anhydrous THF is critical. Grignard reagents are highly reactive towards water and oxygen, which would quench the reagent and significantly lower the yield. The reaction is performed at 0°C to control the exothermic nature of the Grignard addition and prevent side reactions. A molar excess of the Grignard reagent ensures complete conversion of the aldehyde.

Step 2: Reaction Execution

  • Stir the mixture at 0°C for 1 hour.

Step 3: Work-up and Quenching

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Trustworthiness Insight: A saturated NH₄Cl solution provides a mild acidic quench that protonates the resulting alkoxide to form the desired alcohol while neutralizing any unreacted Grignard reagent. It is preferred over strong acids which could lead to side reactions with the pyridine ring or the alcohol.

Step 4: Extraction and Isolation

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate.[9]

Step 5: Purification

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using a chloroform/methanol (9/1) eluent system to yield this compound as the final product.[9]

    • Authoritative Grounding: Silica gel chromatography is the standard method for purifying moderately polar organic compounds. The chloroform/methanol solvent system provides the necessary polarity to effectively separate the desired product from non-polar impurities and highly polar starting materials or by-products.

workflow start Start: Materials reagents 3-Pyridinecarboxaldehyde Methylmagnesium Bromide Anhydrous THF start->reagents reaction Grignard Reaction (0°C, 1 hr, N2 atm) reagents->reaction quench Quench with sat. aq. NH4Cl reaction->quench extraction Extraction with Ethyl Acetate Wash with Brine quench->extraction drying Dry over Na2SO4 Filter extraction->drying evaporation Solvent Evaporation (Reduced Pressure) drying->evaporation purification Silica Gel Column Chromatography (CHCl3/MeOH 9:1) evaporation->purification product Pure this compound purification->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Considerations

This compound exhibits reactivity characteristic of both a secondary alcohol and a pyridine derivative.

  • Reactions of the Hydroxyl Group : The -OH group can undergo oxidation to form the corresponding ketone, 3-acetylpyridine. It can also be esterified or etherified under appropriate conditions.

  • Reactions of the Pyridine Ring : The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. It can also be oxidized to form the corresponding N-oxide, this compound-N-oxide.[12][13]

Applications in Research and Drug Development

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, found in numerous therapeutic agents.[3] Their ability to improve water solubility and act as hydrogen bond acceptors makes them valuable pharmacophores.[3] this compound is a key intermediate in the synthesis of more complex molecules.[1] Its chiral center and reactive hydroxyl group allow for the stereoselective synthesis of drug candidates, making it a valuable building block for creating diverse chemical libraries for high-throughput screening. Pyridine derivatives are integral to the synthesis of drugs across various therapeutic areas, including anti-ulcerative agents.[2]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

  • GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements :

    • P261 : Avoid breathing mist/vapors/spray.[14]

    • P264 : Wash hands and any exposed skin thoroughly after handling.[14][15]

    • P280 : Wear protective gloves, protective clothing, and eye/face protection.[14][15]

    • P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[14]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14][15]

  • Handling : Use only in a well-ventilated area.[14][16] Keep away from open flames, hot surfaces, and sources of ignition.[16][17]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][18] Store under an inert atmosphere.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant utility in organic synthesis and pharmaceutical development. Its well-defined chemical properties, predictable reactivity, and established synthetic routes make it an invaluable tool for chemists. This guide has provided a detailed technical overview to support its effective and safe use in research and development endeavors.

References

Foreword: The Analytical Imperative for a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Characterization of 3-(1-Hydroxyethyl)pyridine (CAS 4754-27-2)

In the landscape of pharmaceutical synthesis and drug development, the precise characterization of chemical intermediates is not merely a procedural formality; it is the bedrock of reproducible research and the assurance of final product quality and safety. This compound, a versatile heterocyclic alcohol, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine ring, a chiral center, and a hydroxyl group, offers multiple avenues for chemical modification, yet also presents unique analytical challenges.

This guide provides a comprehensive, in-depth framework for the thorough characterization of this compound (CAS: 4754-27-2). Moving beyond a simple recitation of data, we delve into the causality behind analytical choices, offering field-proven insights into spectroscopic and chromatographic methodologies. The protocols described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently ascertain the identity, purity, and structural integrity of this vital compound.

Molecular Identity and Physicochemical Profile

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. This compound is a pyridine derivative with a hydroxyethyl substituent at the 3-position.

Caption: Molecular Structure of this compound.

A summary of its core physicochemical properties provides the initial dataset for identification and handling.

PropertyValueReference
CAS Number 4754-27-2[1][2]
Molecular Formula C₇H₉NO[2][3]
Molecular Weight 123.15 g/mol [2][3]
Appearance Liquid[4]
Density 1.082 g/cm³[1]
Boiling Point 239.6 °C at 760 mmHg[1]
Flash Point 98.7 °C[1]
IUPAC Name 1-(pyridin-3-yl)ethanol[2]

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is insufficient to fully characterize a molecule, especially one intended for high-purity applications. A robust characterization relies on the orthogonal application of spectroscopic and chromatographic methods to build a comprehensive and undeniable profile of the compound.

G cluster_0 Initial Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Quantification cluster_3 Final Dossier Synthesis Synthesis via Grignard Reaction: 3-Pyridinecarboxaldehyde + MeMgBr Purification Purification: Silica Gel Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity & Structure Purification->NMR Primary Structure Confirmation MS Mass Spectrometry (EI-MS, ESI-MS) Confirms Molecular Weight & Fragmentation Purification->MS Primary Structure Confirmation IR FTIR Spectroscopy Identifies Key Functional Groups (OH, Pyridine) Purification->IR Primary Structure Confirmation GC_FID Gas Chromatography (GC-FID) Determines % Purity Purification->GC_FID Purity Assessment GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Identifies Impurities Purification->GC_MS Purity Assessment NMR->GC_FID Validated Standard Final Certificate of Analysis (CoA) Identity, Purity, and Physicochemical Data Confirmed NMR->Final MS->Final IR->Final GC_FID->Final GC_MS->Final

Caption: Comprehensive Analytical Workflow for Characterization.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopy provides the most powerful tools for non-destructive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, residual water can obscure the hydroxyl proton signal. DMSO-d₆ can be a better choice as the hydroxyl proton often appears as a distinct, exchangeable doublet or triplet. However, based on available data, CDCl₃ provides a clear spectrum.[3] The broad singlet observed for the -OH proton at ~2.62 ppm is characteristic of a moderately exchanging proton in this solvent.[3]

¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignmentRationale
8.57d1H1.8H-2 (Pyridine)Doublet due to coupling with H-6 (⁴J). Most deshielded proton due to proximity to nitrogen.
8.49dd1H1.5, 4.8H-6 (Pyridine)Doublet of doublets from coupling to H-5 (³J) and H-2 (⁴J). Deshielded by nitrogen.
7.74ddd1H1.8, 2.1, 7.7H-4 (Pyridine)Complex multiplet due to coupling with H-5, H-2, and H-6.
7.28m1H-H-5 (Pyridine)Most upfield pyridine proton, coupled to H-4 and H-6.
4.96q1H6.2H-α (CH-OH)Quartet due to coupling with the three methyl protons (H-β).
2.62br s1H-OHBroad singlet, indicating moderate chemical exchange. Position is concentration-dependent.
1.53d3H6.2H-β (CH₃)Doublet due to coupling with the single methine proton (H-α).

Data sourced from ChemicalBook.[3]

  • Pyridine Ring Carbons: Expect signals in the aromatic region (~120-150 ppm). The carbons closest to the nitrogen (C-2, C-6) will be the most deshielded.

  • Methine Carbon (C-α): The carbon bearing the hydroxyl group is expected around 65-70 ppm.

  • Methyl Carbon (C-β): The terminal methyl group will be the most upfield signal, expected around 20-25 ppm.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved. A brief vortex can be used if necessary.

  • Analysis: Insert the tube into the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. The causality for using TMS is to provide a zero reference point for the chemical shift scale, ensuring data comparability across different instruments and experiments.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft technique ideal for confirming the molecular ion, while Electron Ionization (EI) provides more extensive fragmentation.

Trustworthiness: The observation of a protonated molecular ion [M+H]⁺ at m/z 124 in ESI-MS is a self-validating piece of data.[3] It directly corresponds to the expected molecular weight of 123.15 plus the mass of a proton, confirming the elemental composition.

Predicted Fragmentation Pattern (EI): Under higher energy EI conditions, the molecule is expected to fragment in a predictable manner. The most likely fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): This is a common fragmentation for ethyl-substituted aromatics, leading to a stable ion at m/z 108.

  • Loss of water (H₂O): Elimination of water from the alcohol would yield an ion at m/z 105.

  • Alpha-cleavage: Cleavage of the C-C bond between the ring and the side chain can result in a pyridinium ion.

G mol [C₇H₉NO]⁺ m/z = 123 frag1 [M-CH₃]⁺ m/z = 108 mol->frag1 - •CH₃ frag2 [M-H₂O]⁺ m/z = 105 mol->frag2 - H₂O m_plus_h [M+H]⁺ m/z = 124 (ESI-MS)

Caption: Predicted Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Method: Use a temperature program starting at 70 °C, holding for 1 minute, then ramping at 10 °C/min to 250 °C. This ensures separation from any potential volatile impurities.

  • MS Acquisition: Set the mass spectrometer to scan a range of m/z 40-200 in EI mode.

  • Data Analysis: Identify the peak corresponding to this compound and analyze its mass spectrum, confirming the molecular ion and evaluating the fragmentation pattern against predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Authoritative Grounding: The interpretation of an IR spectrum is grounded in the well-established principle that molecular bonds vibrate at specific, quantifiable frequencies. For this compound, the spectrum is a composite of vibrations from the alcohol and the pyridine ring.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300-3500 (broad)O-H stretchAlcohol (-OH)The broadness of this peak is a hallmark of hydrogen bonding, a key feature of alcohols.
~3000-3100C-H stretchAromatic (Pyridine)Aromatic C-H stretches typically appear at frequencies just above 3000 cm⁻¹.[5]
~2850-2980C-H stretchAliphatic (CH, CH₃)These correspond to the stretching vibrations of the ethyl side chain.
~1400-1600C=C, C=N stretchPyridine RingThe pyridine ring has several characteristic stretching bands in this region, confirming the presence of the heterocycle.[5][6]
~1050-1150C-O stretchSecondary AlcoholA strong band in this region is indicative of the C-O bond of the secondary alcohol.

Experimental Protocol: Thin Film IR

  • Sample Application: Place one drop of neat this compound liquid onto the surface of a salt plate (e.g., NaCl or KBr).

  • Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film between the plates.

  • Analysis: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

  • Cleaning: After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent like dichloromethane or acetone, followed by careful drying. This prevents damage to the hygroscopic salt plates.

Chromatographic Purity Assessment

For drug development professionals, purity is paramount. Chromatographic techniques are essential for quantifying the compound and identifying any potential impurities.

Expertise & Experience: Gas chromatography with a Flame Ionization Detector (GC-FID) is the method of choice for determining the purity of volatile, thermally stable compounds like this one.[7] The FID response is directly proportional to the mass of carbon, allowing for accurate area-percent purity calculations without the need for individual impurity standards, a significant advantage in early-stage development. Coupling GC with a mass spectrometer (GC-MS) allows for the tentative identification of any separated impurities.[8]

Common Synthesis-Related Impurities: The most common synthesis involves the Grignard reaction between 3-pyridinecarboxaldehyde and a methylmagnesium halide.[3] Potential impurities to monitor for include:

  • 3-Pyridinecarboxaldehyde: Unreacted starting material.

  • 3-Ethylpyridine: Over-reduction or a side reaction product.

  • Bipyridyl species: Formed from coupling side reactions.

A well-developed GC method should demonstrate baseline separation between the main peak of this compound and these potential impurities.

Safety, Handling, and Storage

Ensuring the stability of the material and the safety of the researcher is a critical component of any technical guide.

  • Safety Hazards: this compound is classified as harmful if swallowed, inhaled, or in contact with skin.[2] It is also known to cause serious skin and eye irritation.[2][9]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[10][11]

  • Storage: The compound is stable under recommended storage conditions.[12] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent oxidation and moisture absorption.[4] It is incompatible with strong oxidizing agents.[12]

Conclusion

The characterization of this compound, CAS 4754-27-2, is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR spectroscopy for structural elucidation, and chromatography for purity assessment. By following the detailed workflows and protocols outlined in this guide, researchers and developers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the integrity and reproducibility of their scientific endeavors. This rigorous analytical approach forms the foundation of quality control in the journey from chemical synthesis to pharmaceutical innovation.

References

A Technical Guide to the Synthesis of 3-(1-Hydroxyethyl)pyridine via Reduction of 3-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 3-(1-hydroxyethyl)pyridine, a pivotal chiral building block in pharmaceutical development, through the reduction of 3-acetylpyridine. The document navigates through various chemical and biological reduction strategies, from classical chemical hydride reductions yielding racemic products to advanced asymmetric techniques for accessing enantiopure isomers. Each method is critically evaluated based on its mechanism, chemoselectivity, stereoselectivity, and practical applicability. Detailed experimental protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, chemists, and drug development professionals with the necessary knowledge to select and implement the optimal synthetic route for their specific objectives.

Introduction: The Significance of this compound

This compound is a pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a chiral secondary alcohol adjacent to a pyridine ring, makes it a valuable synthon for constructing more complex molecular architectures. Optically active 1-(pyridyl)ethanol derivatives are particularly sought after as versatile chiral building blocks for asymmetric synthesis and as intermediates for pharmaceuticals, including inhibitors of non-nucleoside HIV reverse-transcriptase.[2][3]

The most direct and common route to this alcohol is the reduction of the corresponding ketone, 3-acetylpyridine.[4][5] This transformation, while conceptually simple, presents two primary challenges that dictate the choice of synthetic strategy:

  • Chemoselectivity: The reduction must selectively target the ketone's carbonyl group without affecting the aromatic pyridine ring. Over-reduction leads to the formation of piperidine derivatives, a common side reaction in catalytic hydrogenations.[6][7]

  • Enantioselectivity: For pharmaceutical applications, typically only one enantiomer of a chiral molecule is biologically active. Therefore, methods that can produce either the (R)- or (S)-enantiomer with high enantiomeric excess (e.e.) are of paramount importance.

This guide will dissect the primary methodologies employed to address these challenges, offering a comprehensive overview of both racemic and asymmetric synthesis pathways.

Chemical Reduction Strategies for Racemic Synthesis

When enantioselectivity is not a primary concern, several robust and scalable chemical methods are available. These approaches are valued for their reliability, high yields, and straightforward execution.

Sodium Borohydride (NaBH₄) Reduction

The use of sodium borohydride is arguably the most common laboratory-scale method for reducing aldehydes and ketones due to its operational simplicity, safety, and excellent chemoselectivity.[8]

Mechanism and Causality: Sodium borohydride acts as a source of hydride ions (H⁻).[9] The reaction proceeds via the nucleophilic addition of a hydride from the borohydride complex to the electrophilic carbonyl carbon of 3-acetylpyridine.[8][10] This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a protic solvent (like water or methanol from the reaction medium) protonates the resulting alkoxide to yield the final alcohol product.[10]

A key advantage of NaBH₄ is its mild reactivity. It readily reduces aldehydes and ketones but typically does not reduce less reactive functional groups like esters, amides, or, crucially in this case, aromatic rings.[8] This inherent selectivity prevents the undesired hydrogenation of the pyridine ring. Stoichiometrically, one mole of NaBH₄ can donate four hydride equivalents, theoretically reducing four moles of ketone.[11] However, in practice, a slight molar excess of the reducing agent is often employed to ensure complete conversion.

Caption: Mechanism of NaBH₄ reduction of 3-acetylpyridine.

Table 1: Comparison of Common Chemical Reducing Agents

Reducing Agent Typical Solvent Temperature (°C) Advantages Disadvantages
Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 to 25 High chemoselectivity, safe, easy workup Produces racemic mixture
Catalytic Hydrogenation (PtO₂, Pd/C) Ethanol, Acetic Acid 25 to 80 High yield, scalable, uses H₂ Risk of pyridine ring reduction, catalyst poisoning

| Borane-THF Complex (BH₃·THF) | THF | 0 to 66 | Can reduce other functional groups | Less selective for ketones vs. acids, pyrophoric reagent |

Catalytic Hydrogenation

Catalytic hydrogenation is a powerful technique, particularly for industrial-scale synthesis. It involves the use of hydrogen gas and a metal catalyst to effect the reduction.

Catalyst Choice and Selectivity: The choice of catalyst is critical to prevent over-reduction of the pyridine ring to a piperidine.

  • Platinum (PtO₂) and Rhodium (Rh) are highly active catalysts that can readily reduce the pyridine ring, especially under acidic conditions or elevated pressures.[6][7][12]

  • Palladium on Carbon (Pd/C) can be used to obtain the desired alcohol, but careful control of conditions is necessary.[6]

  • Raney Nickel has also been studied and can yield the carbinol, though it may be contaminated with starting material.[6]

Studies have shown that the reduction of isomeric acetylpyridines with various noble metal catalysts can lead to different product distributions.[6][13] For 3-acetylpyridine, the formation of by-products like 3-acetyl-1,4,5,6-tetrahydropyridine can occur. The nitrogen atom in the pyridine ring can act as a catalyst poison, complicating the reaction. However, high selectivity has been achieved in alkaline solutions, where complexation effects may play a role.[13]

Asymmetric Reduction for Enantiopure Synthesis

The synthesis of enantiomerically pure this compound requires chiral reagents or catalysts to differentiate between the two prochiral faces of the ketone.

Biocatalytic Reduction

Biocatalysis, using whole microorganisms or isolated enzymes, represents a "green" and highly effective approach to asymmetric synthesis.[14]

Mechanism and Causality: Enzymes such as alcohol dehydrogenases or ketoreductases provide a precisely defined three-dimensional chiral active site. The substrate, 3-acetylpyridine, binds within this pocket in a specific orientation. The enzymatic cofactor (e.g., NADH or NADPH) then delivers a hydride to only one face of the carbonyl, leading to the formation of a single enantiomer of the alcohol product.

The stereochemical outcome is dependent on the specific microorganism or enzyme used. For instance, Candida maris has been shown to reduce acetylpyridine derivatives to the corresponding (R)-alcohols with high enantioselectivity, while the common baker's yeast (Saccharomyces cerevisiae) often produces the (S)-alcohols.[2] The reaction conditions, such as glucose concentration and aeration, can significantly affect both the yield and the enantiomeric excess.[3]

Biocatalysis_Workflow cluster_prep Preparation Phase cluster_reaction Reduction Phase cluster_downstream Downstream Processing Culture Microorganism Culture (e.g., Candida maris) Bioreactor Bioreactor (Controlled pH, Temp, Aeration) Culture->Bioreactor Media Growth Media + Glucose Media->Culture Substrate 3-Acetylpyridine Addition Substrate->Bioreactor Cofactor Cofactor Regeneration (e.g., GDH system) Bioreactor->Cofactor Extraction Cell Removal & Solvent Extraction Bioreactor->Extraction Purification Chromatography Extraction->Purification Analysis Chiral HPLC/GC (for e.e. determination) Purification->Analysis Product Enantiopure (R)- or (S)-Alcohol Analysis->Product

Caption: General workflow for biocatalytic reduction.

Asymmetric Transfer Hydrogenation (ATH)

ATH is a powerful homogeneous catalysis method that avoids the use of high-pressure hydrogen gas. It uses a stable, inexpensive hydrogen donor, such as isopropanol or formic acid, in combination with a chiral metal catalyst.[15][16]

Mechanism and Causality: The most common ATH catalysts are based on Ruthenium(II) or Rhodium(II) complexed with a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN).[15] The catalyst first reacts with the hydrogen donor to form a metal-hydride species. The ketone then coordinates to this chiral metal complex, and the hydride is transferred intramolecularly to the carbonyl carbon. The chiral ligand creates a sterically demanding environment that forces the ketone to bind in a preferred orientation, resulting in a highly enantioselective reduction.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

  • Purification: The crude product is typically purified by silica gel column chromatography using a solvent system such as chloroform/methanol (e.g., 9:1 v/v) or by vacuum distillation.[17]

  • Characterization:

    • Nuclear Magnetic Resonance (¹H-NMR): The structure is confirmed by ¹H-NMR. Expected signals for this compound in CDCl₃ include a doublet for the methyl group (~1.5 ppm), a quartet for the methine proton (~5.0 ppm), and distinct signals for the pyridine ring protons.[17]

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecular ion at m/z 124 [M+H]⁺.[17]

    • Enantiomeric Excess (e.e.): For asymmetric syntheses, the e.e. is determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by comparing the peak areas of the two enantiomers.[2]

Detailed Experimental Protocols

Protocol 1: Racemic Synthesis via Sodium Borohydride Reduction

This protocol is a representative procedure based on established chemical principles.

  • Materials & Setup:

    • 3-acetylpyridine (1.0 eq)

    • Sodium borohydride (0.3 - 0.5 eq)

    • Methanol (sufficient to dissolve substrate, ~5-10 mL per gram)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

  • Reaction Procedure:

    • Dissolve 3-acetylpyridine in methanol in the round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture in an ice bath again and slowly add water to quench the excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Evaporate the solvent to yield the crude product.

    • Purify the crude oil via silica gel column chromatography to obtain pure this compound.

Protocol 2: Asymmetric Synthesis via Biocatalysis (Conceptual Workflow)

This protocol outlines a general workflow for microbial reduction.

  • Inoculum and Culture:

    • Prepare a sterile growth medium (e.g., YM broth) in a shake flask.

    • Inoculate the medium with a culture of the selected microorganism (e.g., Candida maris IFO10003 for the (R)-enantiomer).

    • Incubate the culture at an appropriate temperature (e.g., 30 °C) with shaking for 24-48 hours to grow the cell biomass.

  • Bioreduction:

    • Transfer the cell culture to a larger bioreactor containing fresh medium supplemented with a carbon source like glucose.

    • Once the culture is actively growing, add 3-acetylpyridine (neat or as a solution in a water-miscible solvent) to a final concentration of 1-10 g/L.

    • Maintain the reaction at a controlled temperature and pH. Monitor the consumption of the substrate and formation of the product by GC or HPLC.

  • Extraction and Purification:

    • After the reaction reaches completion (typically 24-72 hours), harvest the culture broth.

    • Separate the cells from the broth by centrifugation or filtration.

    • Extract the supernatant with ethyl acetate.

    • Dry the combined organic extracts over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography.

    • Determine the enantiomeric excess of the final product using chiral HPLC.

Conclusion

The synthesis of this compound from 3-acetylpyridine is a well-established transformation that can be accomplished through a variety of methods. For racemic material, sodium borohydride reduction offers a simple, safe, and highly chemoselective route suitable for most laboratory applications. For large-scale production, catalytic hydrogenation may be preferred, provided that conditions are carefully optimized to prevent over-reduction of the pyridine nucleus.

For applications in drug development where enantiopurity is essential, asymmetric methods are indispensable. Biocatalytic reductions and asymmetric transfer hydrogenation stand out as powerful, highly selective, and increasingly practical strategies. The choice between these advanced methods will depend on factors such as required enantiomer ((R) or (S)), scalability, cost, and available resources. As the demand for enantiopure pharmaceuticals grows, the development of even more efficient and sustainable catalytic systems will continue to be a major focus in the field of synthetic organic chemistry.

References

Physical and chemical properties of 1-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(Pyridin-3-yl)ethanol

Abstract

1-(Pyridin-3-yl)ethanol is a pivotal chiral building block in contemporary medicinal chemistry and drug development. Its molecular architecture, which features a pyridine ring and a secondary alcohol, confers a desirable combination of physicochemical properties and synthetic versatility. This technical guide provides a comprehensive examination of these properties, offering field-proven insights into its reactivity and practical application. Detailed experimental protocols for key transformations are provided, underpinned by mechanistic rationale to empower researchers in their synthetic endeavors. This document is intended to be an essential resource for scientists engaged in the design and synthesis of novel therapeutics.

Part 1: Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of 1-(pyridin-3-yl)ethanol is paramount for its effective utilization in synthetic chemistry. These properties govern its behavior in various chemical environments and inform decisions regarding reaction conditions, purification, and formulation.

Structural and General Properties

1-(Pyridin-3-yl)ethanol is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is commonly available, though stereospecific syntheses often necessitate the use of enantiomerically pure forms.[1]

PropertyValue
Molecular Formula C7H9NO[1][2]
Molecular Weight 123.15 g/mol [1][2]
IUPAC Name 1-(pyridin-3-yl)ethanol
Synonyms 1-(3-pyridyl)ethanol, 3-(1-Hydroxyethyl)pyridine[1]
CAS Number 4754-27-2 (unspecified stereochemistry)
Appearance Colorless to light yellow liquid/oil[1][3]
Thermochemical and Solubility Profile

The thermal stability and solubility of 1-(pyridin-3-yl)ethanol are critical parameters for its storage, handling, and application in various solvent systems.

PropertyValue
Boiling Point 239.6 °C at 760 mmHg[4]
Flash Point 98.7 °C[4]
Density ~1.083 g/cm³[4]
Solubility Soluble in water and miscible with many organic solvents such as ethanol and ether.[5]
pKa The predicted pKa is approximately 13.75 for the alcohol proton.[6] The pyridine nitrogen imparts basicity, with the pKa of the conjugate acid being in the typical range for pyridines (around 5).

Part 2: Chemical Reactivity and Synthetic Utility

The chemical behavior of 1-(pyridin-3-yl)ethanol is characterized by the reactivity of its secondary alcohol and the electronic influence of the pyridine ring. This section delves into key synthetic transformations, providing mechanistic insights that are crucial for reaction design and optimization.

Oxidation to 3-Acetylpyridine

The oxidation of the secondary alcohol to the corresponding ketone, 3-acetylpyridine, is a fundamental and high-yield transformation.[7][8] The choice of oxidant is critical to ensure chemoselectivity and avoid over-oxidation or side reactions.

Causality Behind Experimental Choices: Milder, modern oxidation protocols such as the Parikh-Doering oxidation (using a SO₃•pyridine complex) are often preferred over chromium-based reagents to enhance operational simplicity and minimize heavy metal waste.[9] These conditions are generally well-tolerated by the pyridine ring.

oxidation_workflow cluster_start Starting Materials cluster_reaction Process cluster_end Products Alcohol 1-(pyridin-3-yl)ethanol Oxidation Oxidation Reaction Alcohol->Oxidation Oxidant Oxidizing Agent (e.g., SO3-Pyridine/DMSO) Oxidant->Oxidation Ketone 3-Acetylpyridine Oxidation->Ketone Byproducts Byproducts Oxidation->Byproducts

Caption: Workflow for the oxidation of 1-(pyridin-3-yl)ethanol.

Esterification Reactions

The secondary alcohol of 1-(pyridin-3-yl)ethanol readily undergoes esterification with a variety of acylating agents, including acid chlorides and carboxylic acids.[10][11]

Causality Behind Experimental Choices: When reacting with acid chlorides, a base such as pyridine is employed to scavenge the HCl byproduct, preventing protonation of the starting alcohol and driving the reaction to completion.[10] For esterification with carboxylic acids, a catalyst is typically required.

esterification_workflow cluster_start Reactants cluster_reaction Process cluster_end Products Alcohol 1-(pyridin-3-yl)ethanol Esterification Esterification Alcohol->Esterification AcylatingAgent Acid Chloride or Carboxylic Acid AcylatingAgent->Esterification BaseCatalyst Base (e.g., Pyridine) or Acid Catalyst BaseCatalyst->Esterification Ester Ester Product Esterification->Ester Salt Pyridinium Salt or Water Esterification->Salt

Caption: General workflow for the esterification of 1-(pyridin-3-yl)ethanol.

Part 3: Validated Experimental Protocols

The following protocols are presented as robust starting points for the synthesis and modification of 1-(pyridin-3-yl)ethanol. Each protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Protocol: Parikh-Doering Oxidation to 3-Acetylpyridine

Method Rationale: The Parikh-Doering oxidation utilizes the sulfur trioxide pyridine complex as a mild and efficient oxidizing agent. The reaction proceeds at or below room temperature, minimizing side reactions and making it suitable for sensitive substrates. The use of dimethyl sulfoxide (DMSO) as both a solvent and a co-oxidant is key to this transformation.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous DMSO, add triethylamine (3.0-5.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Oxidant: Cool the mixture to 0 °C in an ice bath. Add a solution of sulfur trioxide pyridine complex (1.5-2.0 eq) in anhydrous DMSO dropwise, maintaining the internal temperature below 20 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-acetylpyridine can be purified by flash column chromatography on silica gel.

Protocol: Acylation with an Acid Chloride

Method Rationale: The reaction of an alcohol with an acid chloride in the presence of pyridine is a classic and highly effective method for ester formation.[10] Pyridine serves as a nucleophilic catalyst and an acid scavenger, ensuring a rapid and irreversible reaction.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1-(pyridin-3-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and under an inert atmosphere. Add pyridine (1.2 eq).

  • Addition of Acylating Agent: Cool the solution to 0 °C. Add the desired acid chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ester can be purified by flash chromatography if necessary.

Part 4: Safety and Handling

Hazard Identification:

  • Health: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.

  • Flammability: Combustible liquid. Keep away from heat and open flames.[12]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

First Aid Measures:

  • In case of skin contact: Immediately wash with soap and plenty of water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

References

A Technical Guide to the Potential Biological Activities of 3-(1-Hydroxyethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in both natural products and synthetic pharmaceuticals, contributing to a vast spectrum of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of a specific, promising subclass: 3-(1-Hydroxyethyl)pyridine derivatives. We will delve into the synthetic rationale for these compounds and critically evaluate their potential as antimicrobial, anti-inflammatory, and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of established principles with actionable experimental protocols and mechanistic insights to guide future discovery efforts.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine nucleus, a six-membered aromatic heterocycle containing one nitrogen atom, is a "privileged scaffold" in drug discovery.[5] Its unique electronic properties, ability to participate in hydrogen bonding, and water solubility enhancement make it a cornerstone of many clinically successful drugs.[1][6][7] The pyridine framework is found in natural compounds like nicotine and essential vitamins (niacin, pyridoxine) and is a key component of drugs approved for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][8][9] The functionalization of this core allows for the fine-tuning of pharmacological activity, making its derivatives a fertile ground for new therapeutic discoveries.[10] This guide focuses specifically on derivatives of this compound, a structure that combines the versatile pyridine core with a chiral hydroxylated side chain, offering multiple points for chemical modification and interaction with biological targets.

Synthesis of the this compound Core and its Derivatives

The generation of a library of derivatives for biological screening begins with a robust and scalable synthesis of the core scaffold. The primary route to this compound involves the nucleophilic addition of an organometallic reagent to 3-pyridinecarboxaldehyde.

A common and effective method utilizes a Grignard reaction, where methylmagnesium bromide is added to 3-pyridinecarboxaldehyde in an anhydrous ether solvent, typically at a reduced temperature to control reactivity.[11] This approach is favored for its high yield and straightforward execution.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Objective: To synthesize the core scaffold this compound.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, nitrogen line

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, dissolve 3-pyridinecarboxaldehyde (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Grignard Addition: Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C. Causality: Slow, cooled addition is critical to prevent exothermic reactions and the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality: NH₄Cl is a weak acid used to protonate the alkoxide intermediate and neutralize any remaining Grignard reagent without causing side reactions often seen with stronger acids.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography (e.g., using a chloroform/methanol gradient) to obtain pure this compound.[11]

Visualization: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 3-Pyridinecarboxaldehyde Reaction Grignard Reaction (Anhydrous THF, 0°C) Reactant1->Reaction Reactant2 Methylmagnesium Bromide Reactant2->Reaction Quench Aqueous Quench (NH4Cl) Reaction->Quench Purify Purification (Chromatography) Quench->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of the core scaffold.

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[1] Pyridine derivatives have consistently shown promise in this area, exhibiting activity against a range of bacteria and fungi.[12][13]

Mechanistic Hypothesis: The antimicrobial action of pyridine derivatives can be multifaceted. One proposed mechanism involves the irreversible interaction with and disruption of the bacterial cell wall, leading to apoptosis.[1] The lipophilicity and electronic properties conferred by different substituents on the pyridine ring can modulate this interaction, influencing both the potency and spectrum of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Gentamicin, Fluconazole) as positive controls

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO) and create a series of two-fold serial dilutions in the broth medium directly in the 96-well plate.

  • Inoculum Preparation: Culture the microorganisms overnight and dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compounds. Include wells for a positive control (inoculum + standard antibiotic), a negative control (inoculum + medium, no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm.

Data Presentation: Hypothetical MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 3-HEP-A81632
Derivative 3-HEP-B4816
Derivative 3-HEP-C>128>128>128
Gentamicin12N/A
FluconazoleN/AN/A4

Visualization: Proposed Antimicrobial Mechanism

G Compound Pyridine Derivative CellWall Bacterial Cell Wall Compound->CellWall Binds to / Interacts with Disruption Disruption & Permeabilization CellWall->Disruption Membrane Cell Membrane Integrity Apoptosis Cell Lysis / Apoptosis Membrane->Apoptosis Disruption->Membrane Compromises

Caption: Proposed mechanism of bacterial cell wall disruption.

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, including arthritis and cardiovascular disease.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics, but their use can be limited by side effects.[14] Pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[14][15][16][17]

Mechanistic Hypothesis: A compelling mechanism proposed for certain hydroxylated pyridine derivatives, such as 3-hydroxy-pyridine-4-ones, is their ability to chelate iron.[15] Key enzymes in the inflammatory cascade, including cyclooxygenase (COX) and lipoxygenase, are heme-dependent (iron-containing).[15] By chelating iron, these compounds may inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of the derivatives.

Materials:

  • Wistar rats (150-200g)

  • Test compounds

  • Carrageenan (1% solution in saline)

  • Indomethacin (standard drug)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Grouping: Acclimatize animals and divide them into groups (n=6): Vehicle control, Indomethacin (10 mg/kg), and test compound groups at various doses (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.). Causality: The choice of administration route depends on the compound's intended clinical application and solubility.

  • Inflammation Induction: Thirty minutes after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Volume Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter (Vₜ) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.

Data Presentation: Edema Inhibition at 4 Hours
Treatment Group (Dose)Mean Paw Edema (mL) ± SEM% Inhibition
Vehicle Control0.85 ± 0.05-
Indomethacin (10 mg/kg)0.34 ± 0.0360.0%
Derivative 3-HEP-D (20 mg/kg)0.41 ± 0.0451.8%
Derivative 3-HEP-E (20 mg/kg)0.62 ± 0.0627.1%

Visualization: Proposed Anti-inflammatory Pathway

G cluster_pathway Inflammatory Cascade cluster_drug Mechanism of Action ArachidonicAcid Arachidonic Acid COX COX Enzyme (Heme-Iron Dependent) ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 3-HEP Derivative Iron Fe²⁺ Compound->Iron Chelates Iron->COX

Caption: Proposed inhibition of COX enzymes via iron chelation.

Anticancer Activity

The pyridine scaffold is a validated pharmacophore in oncology, forming the core of numerous targeted therapies like Sorafenib and Crizotinib.[5][18] Pyridine derivatives can exert anticancer effects through various mechanisms, including the inhibition of crucial signaling kinases, induction of apoptosis, and interference with the cell cycle.[19][20][21]

Mechanistic Hypothesis: A primary mechanism for many pyridine-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis.[18][19] The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the kinase, while substituents on the ring explore hydrophobic pockets to enhance binding affinity and selectivity.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To assess the in vitro antiproliferative activity of derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HT-29 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Doxorubicin (standard chemotherapeutic)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds and controls. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.

  • IC₅₀ Calculation: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity (IC₅₀ Values)
CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)
Derivative 3-HEP-F0.851.232.54
Derivative 3-HEP-G5.609.8112.4
Derivative 3-HEP-H35.248.9>50
Doxorubicin1.932.152.88

Note: Data adapted from similar pyridine-urea studies for illustrative purposes.[18]

Visualization: Kinase Inhibition Mechanism

G cluster_pathway Angiogenesis Signaling cluster_drug Mechanism of Action VEGF VEGF VEGFR2 VEGFR-2 Kinase VEGF->VEGFR2 Activates Signal Downstream Signaling (Proliferation, Survival) VEGFR2->Signal Angiogenesis Tumor Angiogenesis Signal->Angiogenesis Compound 3-HEP Derivative Compound->VEGFR2 Inhibits (ATP-Competitive)

References

Toxicological Profile and Safety Assessment of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the toxicological profile of 3-(1-Hydroxyethyl)pyridine (CAS No. 4754-27-2). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its safety profile is essential for risk management, safe handling, and regulatory compliance. This guide synthesizes available data, leverages structure-activity relationships with related pyridine compounds, and outlines authoritative experimental methodologies to build a robust safety assessment.

Executive Summary: A Data-Driven Overview

The toxicological data for this compound is limited. However, by examining its chemical structure and data from analogous compounds such as pyridine and 3-(Hydroxymethyl)pyridine, a preliminary hazard profile can be constructed. The compound is expected to possess moderate acute toxicity and is likely to be a skin and eye irritant. Genotoxicity is not anticipated based on data from the parent compound, pyridine. A precautionary approach to handling is mandated due to the absence of comprehensive data on chronic, reproductive, and carcinogenic effects. This guide details the necessary experimental frameworks to definitively characterize its toxicological properties.

Physicochemical Characterization and Toxicokinetic Predictions

A substance's toxicological behavior is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Physicochemical Properties of this compound

PropertyValueSourceToxicological Relevance
Molecular FormulaC7H9NO[1]Foundational chemical identity.
Molecular Weight123.15 g/mol [1]Influences diffusion across biological membranes.
Boiling Point239.6 °C at 760 mmHg[1]Low volatility at standard temperature and pressure reduces inhalation risk.
Flash Point98.7 °C[1]Indicates a combustible liquid, relevant for handling and storage safety.
LogP (Octanol/Water)1.13[1]Suggests moderate lipophilicity and a low potential for significant bioaccumulation.
Water SolubilityFreely Soluble (predicted)[2]High water solubility facilitates rapid absorption and systemic distribution following ingestion or dermal contact.

Toxicokinetic Insights: The compound's water solubility and moderate LogP value suggest it can be readily absorbed and distributed throughout the body. Metabolism is anticipated to occur primarily in the liver via cytochrome P450-mediated oxidation of the pyridine ring and/or conjugation of the hydroxyl group, pathways common to pyridine derivatives.

G cluster_0 Hypothetical Metabolic Pathway This compound This compound Phase I Metabolism Phase I Metabolism This compound->Phase I Metabolism CYP450 Oxidation Phase II Metabolism Phase II Metabolism This compound->Phase II Metabolism UGT/SULT Conjugation Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites Oxidized Metabolites->Phase II Metabolism Conjugated Metabolites (Glucuronide/Sulfate) Conjugated Metabolites (Glucuronide/Sulfate) Phase II Metabolism->Conjugated Metabolites (Glucuronide/Sulfate) Excretion Excretion Conjugated Metabolites (Glucuronide/Sulfate)->Excretion

Caption: Hypothetical metabolic pathway for this compound.

Acute Toxicity Profile

Acute toxicity data is foundational for establishing immediate handling precautions and for dose-setting in further studies.

Table 2: Acute Toxicity Data for this compound

Test TypeRouteSpeciesValueSource
Lethal Dose, 25% (LD25)IntraperitonealMouse239 mg/kg[1]

While limited, the available LD25 value suggests moderate toxicity via the intraperitoneal route.[1] Data for the more relevant oral, dermal, and inhalation routes are absent and represent a critical data gap. The structural analog 3-(Hydroxymethyl)pyridine is classified as harmful if swallowed.[3]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD TG 420)

This method is chosen over the classical LD50 test to reduce animal usage while still providing sufficient information for hazard classification.

  • Principle: It is a stepwise procedure using a limited number of animals per step. The outcome of each step determines the next step, i.e., whether to dose at a higher or lower fixed dose level.

  • Animal Selection: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Wistar rat).

  • Dose Levels: Standard fixed dose levels are 5, 50, 300, and 2000 mg/kg. A sighting study with one animal is performed to determine the appropriate starting dose.

  • Procedure:

    • Administer the starting dose to a single animal.

    • Observe the animal for signs of toxicity for up to 14 days.

    • If the animal survives, dose four more animals at the same level. If 2 or more animals die, the test is stopped and the substance is classified. If 1 animal dies, the test is repeated at the next lower dose level.

    • If the initial animal dies, dose the next animal at a lower dose level.

  • Endpoints: Mortality, clinical signs (changes in skin, fur, eyes, respiration, behavior), body weight changes, and gross necropsy findings.

G cluster_workflow Acute Oral Toxicity Workflow (OECD 420) start Sighting Study (1 animal) Select Starting Dose main_test Dose Main Group (4 animals) at selected dose start->main_test observe Observe 14 Days (Clinical Signs, Body Weight) main_test->observe outcome Assess Outcome (Mortality) observe->outcome classify Classify Substance (GHS Category) outcome->classify Evident Toxicity necropsy Gross Necropsy outcome->necropsy No Evident Toxicity necropsy->classify

Caption: Workflow for an acute oral toxicity fixed dose procedure.

Irritation and Sensitization

Based on safety data sheets for the closely related chemical 3-(Hydroxymethyl)pyridine, this compound should be presumed to be a skin and eye irritant until proven otherwise.[3][4]

  • Skin Irritation: Expected to cause skin irritation (Category 2).[3][4]

  • Eye Irritation: Expected to cause serious eye irritation (Category 2).[3][4]

  • Sensitization: No data is available.

Genotoxicity Assessment

There is no specific genotoxicity data for this compound. However, the parent compound, pyridine, has been extensively studied and provides a strong basis for read-across.

  • Pyridine: Was not mutagenic in multiple Salmonella typhimurium strains (Ames test), with or without metabolic activation.[5][6]

  • Pyridine: Did not induce chromosomal aberrations in Chinese hamster ovary cells.[6]

  • Other Pyridine Derivatives: Studies on several synthetic pyridine derivatives have also returned negative results in the Ames test.[7][8][9]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD TG 471)

This is the gold-standard initial screen for gene mutation potential.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli). The test measures the ability of the substance to cause a reverse mutation, restoring the cell's ability to grow on an amino acid-deficient medium.

  • Methodology:

    • Strains: A minimum of five strains are required (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102).

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

    • Exposure: Bacteria are exposed to the test chemical across a range of concentrations on agar plates.

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies is counted. A positive result is defined as a dose-related increase in revertants, typically a doubling or more over the negative control value.

Carcinogenicity

No carcinogenicity data exists for this compound. For the parent compound, pyridine, the International Agency for Research on Cancer (IARC) has concluded there is limited evidence in experimental animals for its carcinogenicity and it is classified as Group 3: Not classifiable as to its carcinogenicity to humans .[10] This was based on findings of increased liver tumors in mice and kidney tumors in one strain of rats.[10]

Reproductive and Developmental Toxicity

This is a significant data gap. No studies on the reproductive or developmental effects of this compound are available. Standard OECD guideline studies (e.g., OECD TG 421 or 422) would be required to assess these endpoints.[11]

Occupational Safety and Handling

Given the data gaps and the presumed irritant nature of the compound, stringent safety protocols are required.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles and/or a full-face shield are mandatory.[4]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe footwear.[4]

    • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • First Aid Measures:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[4]

    • Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

Conclusion and Strategic Path Forward

The toxicological profile of this compound is incomplete. Based on available acute toxicity data and structure-activity relationships, it should be handled as a compound of moderate acute toxicity and as a skin and eye irritant . It is not predicted to be a mutagen.

To enable a full risk assessment for drug development purposes, the following data are critically required:

  • Acute toxicity via oral, dermal, and inhalation routes (OECD 420, 402, 403).

  • In vitro genotoxicity battery: Ames test (OECD 471) and a mammalian cell test such as the micronucleus assay (OECD 487).

  • A 28-day repeated dose oral toxicity study (OECD 407) to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

Generation of this data will provide the necessary foundation for confident safety assessment and progression of any drug development program involving this intermediate.

References

An In-Depth Technical Guide to the Discovery of Novel Structural Analogs of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] 3-(1-Hydroxyethyl)pyridine, a simple yet versatile pyridine derivative, presents a promising starting point for the development of novel therapeutics. Its inherent chirality and the presence of a reactive hydroxyl group offer multiple avenues for structural modification to modulate its physicochemical properties and biological activity. This guide provides a comprehensive, in-depth exploration of the strategies and methodologies for discovering novel structural analogs of this compound. We will delve into a multi-faceted approach, combining rational, computationally-driven design with advanced synthetic strategies and robust biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the creation of next-generation therapeutics.

Introduction: The Rationale for Analog Discovery

The pyridine ring is a bioisostere of the benzene ring, but the nitrogen atom imparts unique properties, including increased polarity, hydrogen bonding capability, and altered metabolic stability.[2] These characteristics make pyridine and its derivatives highly sought-after in drug design. This compound itself is a valuable building block in organic synthesis and has been identified as a key intermediate in the preparation of various biologically active compounds.[3]

The primary motivation for discovering novel analogs of this compound lies in the potential to:

  • Enhance Biological Potency: Subtle structural modifications can lead to significant improvements in binding affinity and efficacy against a specific biological target.

  • Improve Selectivity: Fine-tuning the molecular architecture can reduce off-target effects, leading to a safer pharmacological profile.

  • Optimize ADMET Properties: Analog design can address liabilities related to absorption, distribution, metabolism, excretion, and toxicity (ADMET), improving the overall druggability of the molecule.[4][5][6]

  • Explore New Therapeutic Areas: By systematically modifying the core scaffold, it is possible to uncover novel biological activities and expand the therapeutic potential beyond the initial target.

This guide will navigate the intricate process of analog discovery, from initial in silico design to the synthesis and biological evaluation of novel compounds.

Computationally-Driven Analog Design

Modern drug discovery heavily relies on computational tools to guide the design of new molecules, saving time and resources.[3][7][8][9] For the discovery of novel this compound analogs, a synergistic in silico approach is recommended.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping is a powerful strategy to identify novel core structures that maintain the essential pharmacophoric features of the original molecule.[10][11][12][13] For this compound, this could involve replacing the pyridine ring with other five- or six-membered heterocycles to explore new chemical space and potentially improve properties like metabolic stability.[2]

Bioisosteric replacement focuses on substituting specific functional groups with others that have similar physicochemical properties.[14][15][16][17][18] For instance, the hydroxyl group could be replaced with a bioisostere to alter hydrogen bonding capacity or metabolic fate. The pyridine nitrogen itself can be mimicked by other groups to modulate the molecule's electronic properties and interaction with biological targets.[14]

Logical Workflow for Computational Analog Design

Caption: A workflow for the computational design of novel analogs.

Virtual Screening and Molecular Docking

Virtual screening allows for the rapid in silico assessment of large compound libraries against a specific biological target.[1][7][8][9] If a target for this compound is known or hypothesized, virtual screening can identify commercially available or synthetically accessible analogs with a high probability of binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[19][20][21][22][23] This technique is invaluable for understanding the binding mode of this compound and its analogs, and for prioritizing compounds for synthesis based on their predicted binding affinity and interactions with key residues in the active site.

In Silico ADMET Prediction

Early assessment of ADMET properties is crucial to avoid costly late-stage failures in drug development.[4][5][6] Various computational models can predict properties such as solubility, permeability, metabolic stability, and potential toxicity. These predictions help to filter out compounds with undesirable pharmacokinetic profiles before committing to their synthesis.

Synthetic Strategies for Analog Generation

The synthesis of a diverse library of analogs requires a robust and flexible synthetic platform. Several modern synthetic methodologies are particularly well-suited for the functionalization of the pyridine core and the modification of the 1-hydroxyethyl side chain.

Functionalization of the Pyridine Ring

The electron-deficient nature of the pyridine ring can make direct functionalization challenging. However, several powerful cross-coupling and C-H activation strategies have emerged to overcome this hurdle.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[2][9][17][18][23] To apply this to the this compound scaffold, a halogenated precursor (e.g., bromo- or iodo-substituted) is typically required.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

  • Reaction Setup: To a flame-dried Schlenk flask, add the bromopyridine starting material (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₃PO₄ (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines onto the pyridine ring.[5][13][14][20][22]

Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine Derivative

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromopyridine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in a sealed tube.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalized starting materials.[3][6][24][7][10] Transition metal catalysts, often based on palladium, rhodium, or iridium, can selectively functionalize specific C-H bonds on the pyridine ring.[3][6][24][7]

Modification of the 1-Hydroxyethyl Side Chain

The 1-hydroxyethyl side chain offers several handles for modification.

  • Chiral Synthesis: The chiral center of the 1-hydroxyethyl group can be controlled through asymmetric synthesis, for example, by using chiral catalysts or enzymes for the reduction of a precursor ketone.[4][25][11][12][19]

  • Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or amines, to explore their impact on biological activity.

Synthetic Diversification of the this compound Scaffold

Caption: Key synthetic strategies for diversifying the core scaffold.

Biological Evaluation of Novel Analogs

Once a library of analogs has been synthesized, a robust biological evaluation cascade is necessary to identify promising lead compounds.

In Vitro Assays
  • Target-Based Assays: If a specific biological target is known, in vitro assays should be employed to determine the potency and efficacy of the analogs. Examples include:

    • Kinase Assays: To measure the inhibition of specific kinases, which are common targets in oncology.[3][4][12][14][17]

    • GPCR Signaling Assays: To assess the modulation of G-protein coupled receptors, a large family of drug targets.[1][25][8][9][11]

  • Phenotypic Screening: If a target is not known, phenotypic screens can be used to identify compounds that produce a desired biological effect in a cellular or organismal context.

  • Safety and Toxicity Assays:

    • hERG Channel Assay: To assess the risk of cardiac arrhythmia, a common cause of drug withdrawal.[2][15][16][20][21] This is typically done using a patch-clamp assay.[2][15][16][20][21]

    • Cytotoxicity Assays: To determine the general toxicity of the compounds against various cell lines.

Table 1: Overview of Key In Vitro Assays

Assay TypePurposeExample Readout
Kinase Assay Determine inhibitory activity against a specific kinase.IC₅₀ value
GPCR Assay Measure agonism or antagonism of a GPCR.EC₅₀ or IC₅₀ value
hERG Assay Assess potential for cardiac toxicity.IC₅₀ value
Cytotoxicity Evaluate general cell toxicity.CC₅₀ value
In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a whole organism.

  • Pharmacokinetic (PK) Studies: These studies determine the ADME properties of a compound in an animal model, typically rats or mice.[13][18][19][22][23] Key parameters measured include Cmax, Tmax, AUC, and half-life.[19]

  • Efficacy Models: The choice of efficacy model depends on the therapeutic area. For example, in oncology, xenograft models where human tumor cells are implanted into immunocompromised mice are commonly used to evaluate the anti-tumor activity of a compound.[5][6][24][7][10]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Dosing: Administer the test compound to a cohort of rats or mice via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key PK parameters.

Structure-Activity Relationship (SAR) Analysis

A systematic analysis of the SAR is crucial for understanding how different structural modifications influence biological activity. By comparing the potency, selectivity, and ADMET properties of the synthesized analogs, it is possible to build a model that guides the design of the next generation of compounds.

For example, a hypothetical SAR study on a series of this compound analogs targeting a specific kinase might reveal that:

  • Small, non-polar substituents at the 5-position of the pyridine ring enhance potency.

  • Conversion of the hydroxyl group to a methoxy ether improves metabolic stability without significantly affecting potency.

  • The (R)-enantiomer is significantly more active than the (S)-enantiomer.

This iterative process of design, synthesis, and testing is the cornerstone of successful lead optimization.

Conclusion

The discovery of novel structural analogs of this compound is a promising avenue for the development of new therapeutics. By integrating computational design, modern synthetic methodologies, and a comprehensive biological evaluation strategy, researchers can efficiently explore the chemical space around this versatile scaffold. The insights gained from rigorous SAR analysis will be instrumental in guiding the optimization of lead compounds with enhanced potency, selectivity, and drug-like properties. This in-depth guide provides a framework for embarking on this exciting journey of drug discovery.

References

Preliminary Investigation into the Mechanism of Action of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery

The pyridine ring, an electron-deficient nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its inherent polarity, make it a versatile framework in the design of therapeutic agents.[2] Substituted pyridines are integral components of numerous FDA-approved drugs, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] These compounds exert their effects by interacting with a wide array of biological targets, frequently acting as enzyme inhibitors or modulators of signaling pathways.[6]

Understanding the precise mechanism of action (MoA) is a critical step in the drug development pipeline. It transforms a promising "hit" compound into a viable "lead" by elucidating how it engages its molecular target and influences cellular function. This guide provides a systematic, field-proven framework for the preliminary investigation of the MoA of novel substituted pyridines, designed for researchers, scientists, and drug development professionals. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a logical and self-validating investigative workflow.

Chapter 1: Formulating the Mechanistic Hypothesis: From Structure to Target

The journey into MoA elucidation begins with a well-reasoned hypothesis. The chemical structure of a substituted pyridine itself provides the initial clues to its potential biological target. The nature, position, and stereochemistry of its substituents dictate its interaction with the three-dimensional space of a protein's binding pocket.[7]

Initial hypothesis generation can be significantly accelerated using computational approaches. Pharmacophore-based 3D-database searching, for example, can identify potential targets by matching the compound's structural features to known pharmacophore models of protein binding sites.[7] Similarly, molecular docking studies can simulate the binding of the pyridine derivative to the active sites of various known enzymes or receptors, providing an initial filter for potential targets.[8] These in silico methods are invaluable for prioritizing experimental work, saving both time and resources. For instance, quantum mechanical methods like Density Functional Theory (DFT) can further refine our understanding by calculating electronic properties such as HOMO-LUMO energy gaps, which relate to the molecule's reactivity and ability to donate or accept electrons.[9]

The overall workflow for a preliminary MoA investigation is a multi-stage process, beginning with target identification and culminating in the characterization of downstream cellular effects.

G cluster_0 Phase 1: Hypothesis & Initial Validation cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Elucidation A Structural Analysis & In Silico Screening (Docking, Pharmacophore Modeling) B Biophysical Assays (e.g., Surface Plasmon Resonance) A->B Hypothesize Target(s) C Cellular Target Engagement (CETSA) B->C Confirm Direct Binding & Kinetics D Biochemical Functional Assays (e.g., Enzyme Inhibition Kinetics) C->D Validate In-Cell Target E Cell-Based Functional Assays (e.g., GPCR Signaling) D->E Determine Impact on Target Activity F Downstream Signaling Analysis (e.g., Western Blot for Phosphoproteins) E->F Link Target Activity to Cellular Response

Caption: General workflow for investigating the mechanism of action.

Chapter 2: Validating the Target: From Biophysical Binding to Cellular Engagement

Once a primary target is hypothesized, the first critical experimental step is to confirm direct physical interaction between the substituted pyridine and the target protein. This validation is a two-tiered process: first, demonstrating binding in a purified, cell-free system, and second, confirming this engagement within the complex milieu of a living cell.

Biophysical Characterization of Binding Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for studying biomolecular interactions in real time.[10] It provides invaluable quantitative data on binding affinity (KD) and the kinetics of the interaction, specifically the association rate (ka) and dissociation rate (kd).[11][12]

The core principle involves immobilizing the purified target protein (the ligand) onto a sensor chip. The substituted pyridine compound (the analyte) is then flowed over the surface. Binding events cause a change in mass on the sensor surface, which alters the refractive index and is detected by the instrument, generating a sensorgram.[12]

High-Level Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation & Ligand Immobilization: The purified target protein is covalently immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an appropriate density to allow for detectable binding without mass transport limitations.

  • Analyte Preparation: The substituted pyridine compound is serially diluted in a running buffer to create a concentration series (e.g., from 0.1 nM to 10 µM).

  • Association Phase: Each concentration of the analyte is injected over the sensor surface for a defined period, allowing the compound to bind to the immobilized ligand.

  • Dissociation Phase: The analyte injection is replaced by a flow of pure running buffer, and the dissociation of the compound from the ligand is monitored.

  • Regeneration: A specific solution is injected to strip the remaining bound analyte from the ligand, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to calculate ka, kd, and the equilibrium dissociation constant (KD).[11][13]

CompoundTarget Proteinka (1/Ms)kd (1/s)KD (nM)
Pyridine-AKinase X1.5 x 10⁵3.0 x 10⁻⁴2.0
Pyridine-BKinase X1.2 x 10⁵6.0 x 10⁻⁴5.0
Pyridine-CKinase X0.8 x 10⁵4.0 x 10⁻³50.0

Caption: Table summarizing hypothetical SPR kinetic and affinity data.

Confirming Intracellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)

While SPR confirms binding in a controlled environment, it doesn't account for cellular complexities like membrane permeability or potential metabolism. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds to its intended target within intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[16][17]

By heating cell lysates or intact cells treated with the compound across a temperature gradient, we can observe a shift in the target protein's melting temperature (Tm), providing direct evidence of target engagement.[14]

G A Treat Cells/Lysate with Pyridine Compound or DMSO B Aliquot & Heat (Temperature Gradient) A->B C Lyse Cells & Separate Soluble/Aggregated Fractions B->C D Quantify Soluble Protein (e.g., Western Blot, ELISA) C->D E Plot Melt Curve (% Soluble vs. Temp) D->E

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment: Culture the relevant cell line to ~80% confluency. Treat the cells with the substituted pyridine compound at a desired concentration (e.g., 10x the expected IC50) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Harvesting and Lysis (for lysate-based CETSA): Harvest cells, wash with PBS, and lyse them using freeze-thaw cycles or appropriate lysis buffers without detergents that would denature proteins.[18]

  • Heating Step: Aliquot the treated intact cells or cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed time (e.g., 3 minutes), followed by cooling at room temperature for 3 minutes.[14]

  • Separation of Soluble Fraction: For intact cells, add lysis buffer and perform freeze-thaw cycles. For all samples, centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[17][18]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the total protein concentration using a standard method like a BCA assay.

  • Western Blot Analysis: Normalize all samples to the same total protein concentration. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and thus, engagement.

Chapter 3: Defining the Functional Consequence of Binding

Confirming that a compound binds its target is only half the story. The next crucial phase is to determine how this binding event alters the target's function. The experimental approach here diverges based on the class of the target protein.

For Enzyme Targets: Inhibition Kinetics

If the target is an enzyme, the primary goal is to quantify the compound's inhibitory potency and determine its mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved through enzyme kinetic assays.

First, the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is determined.[19] This is a measure of potency under specific assay conditions. Subsequently, to determine the inhibition constant (Ki) and the mechanism, assays are run by varying the concentrations of both the substrate and the inhibitor.[20]

Detailed Experimental Protocol: Enzyme Inhibition Assay

  • Assay Setup: Prepare a reaction mixture in a microplate containing a suitable buffer, the purified enzyme at a fixed concentration (e.g., 150 nM), and the substituted pyridine inhibitor across a range of concentrations (e.g., 11-point serial dilution).[21] Include controls for 0% inhibition (enzyme, substrate, no inhibitor) and 100% inhibition (no enzyme).

  • Initiate Reaction: Start the reaction by adding the enzyme's specific substrate. For determining the mode of inhibition, this entire procedure is repeated at several different fixed substrate concentrations (e.g., 0.5x, 1x, 2x, and 5x the substrate's known Km value).[19]

  • Monitor Reaction Progress: Measure the rate of product formation or substrate depletion over time using an appropriate detection method (e.g., spectrophotometry, fluorimetry). Ensure measurements are taken during the initial linear phase of the reaction (initial velocity).

  • IC50 Determination: Plot the initial velocity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[19]

  • Ki and Mechanism Determination: Analyze the data from the multi-substrate concentration experiment. A Lineweaver-Burk (double reciprocal) plot or non-linear regression analysis of the Michaelis-Menten equation can be used to visualize and calculate the Ki and determine the inhibition type. For example, in competitive inhibition, Vmax remains unchanged while the apparent Km increases with inhibitor concentration.

Inhibition TypeEffect on VmaxEffect on KmLineweaver-Burk Plot
Competitive UnchangedIncreasesLines intersect on the y-axis
Non-competitive DecreasesUnchangedLines intersect on the x-axis
Uncompetitive DecreasesDecreasesLines are parallel

Caption: Summary of classical enzyme inhibition models.

For Receptor Targets: Characterizing GPCR Modulation

Many substituted pyridines target G-protein coupled receptors (GPCRs), often not at the primary (orthosteric) site where the endogenous ligand binds, but at a distinct (allosteric) site.[22][23] These allosteric modulators can be categorized as:

  • Positive Allosteric Modulators (PAMs): Enhance the effect of the endogenous agonist.[24][25]

  • Negative Allosteric Modulators (NAMs): Reduce the effect of the endogenous agonist.[25][26]

Characterizing these effects typically involves cell-based functional assays that measure downstream signaling, such as second messenger accumulation (e.g., cAMP, IP1) or β-arrestin recruitment. The key experiment is to generate a concentration-response curve for the endogenous agonist in the presence and absence of a fixed concentration of the substituted pyridine. A PAM will shift the agonist's curve to the left (increasing potency) and/or increase its maximal effect, while a NAM will shift it to the right (decreasing potency) and/or decrease its maximal effect.[23]

Chapter 4: Probing the Downstream Cellular Signaling Pathway

The final step in a preliminary MoA investigation is to connect the direct modulation of the target to a broader cellular outcome. This involves examining the downstream signaling pathway in which the target protein operates.

For example, if a substituted pyridine is found to be a potent and selective inhibitor of a specific kinase (e.g., a MAP kinase), the next logical step is to verify that it blocks the phosphorylation of that kinase's known downstream substrate within the cell.[27]

G cluster_0 MAP Kinase Cascade A Growth Factor Signal B Receptor Tyrosine Kinase A->B C RAS B->C D RAF C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Cell Proliferation, Survival G->H Inhibitor Substituted Pyridine Inhibitor Inhibitor->E

Caption: Hypothetical inhibition of the MEK kinase within the MAPK signaling pathway.

This can be readily tested using Western blotting. Cells are treated with the pyridine inhibitor before being stimulated to activate the pathway. Cell lysates are then probed with an antibody specific to the phosphorylated form of the downstream substrate. A reduction in the phospho-protein signal in the inhibitor-treated cells validates that the compound is active against its target and effectively blocks the signaling cascade. This provides a crucial link between target engagement and a functional cellular response. For instance, some imidazopyridine derivatives have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis, which can be confirmed by observing caspase-3 activation.[28]

Conclusion

The preliminary investigation into the mechanism of action of a substituted pyridine is a logical, multi-faceted process that builds a chain of evidence from computational hypothesis to biophysical binding, cellular engagement, and functional consequence. By systematically employing techniques like SPR for kinetic analysis, CETSA for target validation in a physiological context, and specific functional assays to define the mode of action, researchers can confidently establish how a novel compound works. This foundational understanding is paramount for making informed decisions in the progression of a drug discovery program, ultimately enabling the development of safer and more effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1-Hydroxyethyl)pyridine via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Synthetic Overview

3-(1-Hydroxyethyl)pyridine is a valuable heterocyclic alcohol serving as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1] Its structure incorporates a chiral center, making it a desirable building block for stereoselective syntheses. The Grignard reaction offers a classic and robust method for the formation of the carbon-carbon bond necessary to construct this molecule from readily available precursors.[2] This protocol details the synthesis of this compound through the nucleophilic addition of a methylmagnesium halide to 3-pyridinecarboxaldehyde.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations critical for a successful and safe synthesis.

Reaction Mechanism and Scientific Rationale

The Grignard reaction is a powerful tool in organic synthesis for forming new carbon-carbon bonds. The reaction proceeds via the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbonyl carbon of an aldehyde or ketone.[3][4]

Mechanism of this compound Formation:

  • Formation of the Grignard Reagent: While commercially available, methylmagnesium bromide is prepared by reacting methyl bromide with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium atom inserts into the carbon-bromine bond, creating the organometallic reagent.

  • Nucleophilic Addition: The carbon atom of the methylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.[3][4]

  • Protonation (Work-up): The reaction is quenched with a mild acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.[5] The acidic work-up also neutralizes any unreacted Grignard reagent.

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 3-Pyridinecarboxaldehyde intermediate Magnesium Alkoxide Intermediate aldehyde->intermediate 1. Nucleophilic Attack grignard Methylmagnesium Bromide (CH3MgBr) product This compound intermediate->product 2. Acidic Work-up (e.g., NH4Cl, H2O) aldehyde_struct intermediate_struct Py-CH(O-MgBr)-CH3 grignard_struct CH3-Mg-Br product_struct

Caption: Grignard reaction mechanism for the synthesis of this compound.

Safety Precautions: A Self-Validating System

The Grignard reaction is highly exothermic and involves reagents that are flammable, corrosive, and moisture-sensitive. A thorough understanding and implementation of safety protocols are paramount.

Core Safety Mandates:

  • Anhydrous Conditions: Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[6][7] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.

  • Control of Exothermicity: The reaction is highly exothermic.[8][9] The addition of the aldehyde to the Grignard reagent should be done slowly and with efficient cooling (ice bath) to maintain control over the reaction temperature.[5]

  • Fire Safety: Ethereal solvents like THF and diethyl ether are extremely flammable.[6][8] Ensure the reaction is performed in a certified fume hood, away from any ignition sources. A fire extinguisher suitable for chemical fires should be readily accessible.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[8][10]

HazardConsequenceMitigation Strategy
Moisture Quenching of Grignard reagent, reduced yield.Flame-dry or oven-dry all glassware. Use anhydrous solvents. Maintain an inert atmosphere.
Exothermic Reaction Runaway reaction, solvent boiling, potential for fire.Slow, controlled addition of reagents. Use an ice bath for cooling.[8][9]
Flammable Solvents Fire or explosion.Work in a fume hood. No open flames or sparks.[6][8]
Corrosive Reagents Chemical burns.Wear appropriate PPE, including gloves and safety goggles.[10]

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of this compound.[5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
3-Pyridinecarboxaldehyde107.11500 µL (0.535 g)5.00
Methylmagnesium bromide (3.0 M in THF)-5.3 mL15.9
Anhydrous Tetrahydrofuran (THF)72.1110 mL-
Saturated aq. Ammonium Chloride (NH4Cl)53.4920 mL-
Ethyl Acetate88.113 x 20 mL-
Brine (Saturated aq. NaCl)58.4420 mL-
Anhydrous Sodium Sulfate (Na2SO4)142.04As needed-

Equipment:

  • Three-neck round-bottom flask (100 mL), oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) inlet and bubbler

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow:

Workflow A Apparatus Setup & Inert Atmosphere B Charge Flask with Grignard Reagent A->B C Cool to 0°C B->C D Slow Addition of Aldehyde Solution C->D E Reaction Stirring at 0°C D->E F Reaction Quench with aq. NH4Cl E->F G Aqueous Work-up F->G H Extraction with Ethyl Acetate G->H I Drying of Organic Layer H->I J Solvent Removal I->J K Purification by Chromatography J->K L Characterization K->L

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

  • Apparatus Setup: Assemble the three-neck round-bottom flask with a magnetic stir bar, reflux condenser with an inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas to ensure all moisture is removed. Allow the apparatus to cool to room temperature.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 3-pyridinecarboxaldehyde (500 µL, 5.00 mmol) in anhydrous THF (5.0 mL).

  • Reaction Initiation: To the reaction flask, add methylmagnesium bromide (5.3 mL of a 3.0 M solution in THF, 15.9 mmol) via syringe under a positive pressure of inert gas.

  • Controlled Addition: Cool the reaction flask to 0°C using an ice-water bath. Slowly add the solution of 3-pyridinecarboxaldehyde from the dropping funnel to the stirred Grignard reagent over a period of 20-30 minutes. Maintain the temperature below 5°C during the addition.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0°C for an additional hour.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Carefully and slowly add saturated aqueous ammonium chloride solution (20 mL) to the reaction mixture at 0°C to quench the reaction and any unreacted Grignard reagent.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to afford pure this compound.[5]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected ¹H-NMR data in CDCl₃ should show characteristic peaks for the methyl, methine, and pyridine protons.[5]

Troubleshooting and Expert Insights

  • Failure to Initiate: If the Grignard reaction does not start (no cloudiness or exotherm), it is likely due to moisture or passivation of the magnesium surface (if preparing the reagent in-situ). Activating the magnesium with a small crystal of iodine or mechanical crushing can be effective.[11][12]

  • Low Yield: Low yields can result from impure reagents, inadequate drying of glassware and solvents, or side reactions. The presence of the pyridine nitrogen can sometimes complicate Grignard reactions, though with aldehydes, the carbonyl group is generally more reactive.

  • Formation of Biphenyl Impurity: If preparing the Grignard reagent from an aryl halide, a common side product is a biphenyl compound formed from the coupling of the Grignard reagent with unreacted aryl halide. This is favored at higher temperatures and concentrations.[13]

Conclusion

The Grignard reaction provides an effective and direct route for the synthesis of this compound. By adhering to strict anhydrous and inert conditions, carefully controlling the reaction temperature, and following a systematic work-up and purification procedure, researchers can achieve high yields of the desired product. The insights and detailed protocol provided herein are intended to facilitate the successful application of this important synthetic transformation in a research and development setting.

References

Asymmetric Synthesis of Chiral 3-(1-Hydroxyethyl)pyridine: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract: Chiral 3-(1-hydroxyethyl)pyridine is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereochemistry is often critical for biological activity, making enantioselective synthesis a topic of significant interest. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the primary strategies for the asymmetric synthesis of (R)- and (S)-3-(1-hydroxyethyl)pyridine. We will explore enzymatic kinetic resolution, asymmetric transfer hydrogenation, and substrate-controlled asymmetric reduction, offering detailed, field-tested protocols and the underlying mechanistic principles.

Introduction: The Significance of Chiral Pyridyl Alcohols

The pyridine moiety is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. When functionalized with a chiral hydroxyethyl group at the 3-position, the resulting molecule becomes a valuable synthon for constructing more complex chiral molecules. The specific stereoisomer, whether (R) or (S), can profoundly influence the pharmacological and toxicological profile of the final drug substance. Consequently, robust and scalable methods for producing enantiomerically pure this compound are of paramount importance in modern drug discovery and development.

This guide will focus on three principal and effective strategies for achieving high enantiopurity:

  • Enzymatic Kinetic Resolution: A biocatalytic approach that selectively acylates one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer.

  • Asymmetric Transfer Hydrogenation: A powerful catalytic method that directly reduces a prochiral ketone (3-acetylpyridine) to a single enantiomer of the alcohol using a chiral catalyst.

  • Substrate-Controlled Asymmetric Reduction: A diastereoselective reduction approach where a chiral auxiliary attached to the substrate directs the stereochemical outcome.

Strategy 1: Enzymatic Kinetic Resolution of (±)-3-(1-Hydroxyethyl)pyridine

Kinetic resolution is a widely employed technique that leverages the differential reaction rates of two enantiomers with a chiral catalyst or reagent. In this context, enzymes, particularly lipases, are highly effective due to their exquisite stereoselectivity. The principle involves the selective acylation of one enantiomer, typically the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

Mechanism and Rationale:

Lipases, such as Novozym® 435 (immobilized lipase B from Candida antarctica), are serine hydrolases that can catalyze esterification reactions in non-aqueous media. The enzyme's active site is inherently chiral and will preferentially bind and acylate the enantiomer that fits more favorably. The choice of acyl donor is critical; vinyl acetate is often used as it generates an unstable enol leaving group, which tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.

Protocol: Kinetic Resolution using Novozym® 435

Materials:

  • (±)-3-(1-Hydroxyethyl)pyridine

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous solvent (e.g., tert-butyl methyl ether (TBME) or toluene)

  • Molecular sieves (4Å)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (±)-3-(1-hydroxyethyl)pyridine (1.0 eq).

  • Add anhydrous TBME (or toluene) to achieve a substrate concentration of approximately 0.1 M.

  • Add Novozym® 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (0.6 eq). Using a slight excess of the alcohol ensures that the resolution can proceed beyond 50% conversion, which is often desirable for obtaining the acylated product with high enantiomeric excess.

  • Seal the flask under an inert atmosphere (e.g., nitrogen or argon) and stir the mixture at a controlled temperature (typically 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC. The reaction is typically complete within 24-48 hours.

  • Upon completion, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue, containing (S)-3-(1-hydroxyethyl)pyridine and (R)-3-(1-acetoxyethyl)pyridine, can be separated by column chromatography on silica gel.

Data Summary:

ParameterValue
Substrate(±)-3-(1-Hydroxyethyl)pyridine
EnzymeNovozym® 435
Acyl DonorVinyl Acetate
SolventTBME
Temperature30-40 °C
Typical Yield>45% for each enantiomer
Enantiomeric Excess (ee)>99% for (S)-alcohol, >95% for (R)-acetate

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup & Purification cluster_products Products A Racemic this compound E Stir at 30-40°C (24-48h) A->E B Anhydrous Solvent (TBME) B->E C Novozym® 435 C->E D Vinyl Acetate D->E F Filter to remove enzyme E->F G Concentrate filtrate F->G H Silica Gel Chromatography G->H I (S)-3-(1-Hydroxyethyl)pyridine (ee > 99%) H->I J (R)-3-(1-Acetoxyethyl)pyridine H->J G cluster_catalyst Catalytic Cycle A [Ru]-H (Active Catalyst) C Transition State A->C + Ketone B 3-Acetylpyridine B->C D [Ru] Complex C->D - H- E Chiral Alcohol Product C->E Product Release D->A + HCOOH/TEA F HCOOH/TEA F->A

A Comprehensive Guide to the Analytical Quantification of 3-(1-Hydroxyethyl)pyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed guide for the quantitative analysis of 3-(1-Hydroxyethyl)pyridine, a crucial intermediate in pharmaceutical synthesis.[1][2] Recognizing the compound's chirality and the stringent requirements of the pharmaceutical industry, this document outlines protocols for both achiral and chiral quantification. We present robust methodologies using High-Performance Liquid Chromatography (HPLC) with UV detection as the primary technique, supplemented by Gas Chromatography (GC) as a viable alternative. Crucially, we detail a chiral HPLC method for the determination of enantiomeric purity, a critical quality attribute. All protocols are framed within the context of validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, accuracy, and reliability.[3][4] This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector.

Introduction and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a hydroxyethyl group. This structure imparts a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-(1-Hydroxyethyl)pyridine). In pharmaceutical applications, enantiomers can exhibit significantly different pharmacological and toxicological profiles.[5] Therefore, it is imperative to not only quantify the total concentration of the compound but also to determine its enantiomeric purity.

Accurate and precise analytical methods are essential for monitoring reaction kinetics, assessing product purity, performing stability studies, and ensuring the quality of active pharmaceutical ingredients (APIs) and their intermediates. The methods described herein are designed to be specific, sensitive, and robust, meeting the rigorous standards of regulatory bodies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[2][6]
Synonyms 1-(3-Pyridyl)ethanol[2]
CAS Number 4754-27-2 (Racemate)[2][6]
Molecular Formula C₇H₉NO[6][7]
Molecular Weight 123.15 g/mol [6][7]
Structure
Boiling Point ~239 °C at 760 mmHg[7]
Density ~1.083 g/cm³[7]

Primary Analytical Technique: Reversed-Phase HPLC (Achiral Analysis)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for the routine quantification of this compound due to its high resolution, sensitivity, and reproducibility. The polarity of the analyte makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 column provides excellent hydrophobic interaction with the pyridine ring, while the hydroxyl group contributes to its polarity, allowing for good retention and separation from non-polar impurities.

  • Mobile Phase: A mixture of acetonitrile and a buffered aqueous phase is used. Acetonitrile serves as the organic modifier to elute the analyte. A phosphate buffer is used to maintain a consistent pH. For a basic compound like a pyridine derivative, a slightly acidic pH (e.g., pH 3.0) ensures the pyridine nitrogen is protonated, leading to sharper, more symmetrical peaks and preventing interactions with residual silanols on the silica backbone.

  • UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a simple and effective method for quantification. The maximum absorbance (λmax) should be determined experimentally but is typically around 260-270 nm for pyridine derivatives.

Experimental Workflow: Achiral HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis S1 Weigh Standard S2 Dissolve in Diluent S1->S2 S3 Prepare Calibration Curve (e.g., 1-100 µg/mL) S2->S3 H2 Inject Standard/Sample S3->H2 P1 Prepare Sample Solution P1->H2 H1 Equilibrate C18 Column H1->H2 H3 Isocratic Elution H2->H3 H4 UV Detection (λ=265 nm) H3->H4 D1 Integrate Peak Area H4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Sample Concentration D1->D3

Caption: Workflow for achiral quantification of this compound by HPLC.

Protocol 2.1: Achiral Quantification by RP-HPLC
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

    • Run Time: 15 minutes.

    • Diluent: Mobile Phase.

  • Preparation of Standard Solutions:

    • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution expected to contain this compound at a concentration within the calibration range (e.g., ~50 µg/mL) using the diluent. If the sample matrix is complex, a sample clean-up step like solid-phase extraction (SPE) may be required.[8]

  • System Suitability Test (SST):

    • Before analysis, inject a mid-range standard (e.g., 50 µg/mL) five times.

    • The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis and Data Processing:

    • Inject the diluent (as a blank), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample solutions using the linear regression equation derived from the calibration curve.

Chiral HPLC for Enantiomeric Purity Analysis

To resolve the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for separating a wide range of chiral compounds.[5][9] For this analysis, a normal-phase chromatographic mode is typically employed.

Causality Behind Experimental Choices:

  • Stationary Phase (Chiralpak IA): This column has an immobilized amylose-based selector. The helical structure of the polysaccharide creates chiral pockets where enantiomers can interact differently via hydrogen bonding, dipole-dipole, and steric interactions, leading to different retention times.

  • Mobile Phase (n-Hexane/Isopropanol): In normal-phase chromatography, a non-polar solvent (n-hexane) is the main component, and a more polar solvent (isopropanol, IPA) acts as the modifier. The alcohol (IPA) competes with the analyte for polar interaction sites on the CSP. Adjusting the IPA concentration is the primary way to optimize the separation (resolution) and retention time.

Protocol 3.1: Enantiomeric Purity by Chiral HPLC
  • Instrumentation and Conditions:

    • HPLC System: As described in Protocol 2.1.

    • Column: Chiralpak IA (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane : Isopropanol (IPA) (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.[9]

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Racemic Standard (100 µg/mL): Prepare a solution of the racemic this compound in the mobile phase. This is used to confirm the identity and resolution of the two enantiomer peaks.

    • Sample Solution: Dissolve the sample in the mobile phase to a nominal concentration of 100 µg/mL.

  • Analysis and Data Processing:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers and to calculate the resolution factor (Rs). A resolution of >1.5 is generally considered acceptable.

    • Inject the sample solution.

    • Calculate the percentage of each enantiomer using the peak areas.

    • Enantiomeric Excess (% ee) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Experimental Workflow: Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis P1 Prepare Racemic Standard P2 Prepare Test Sample H2 Inject Racemic Standard (Confirm Resolution) P1->H2 H3 Inject Test Sample P2->H3 H1 Equilibrate Chiral Column (e.g., Chiralpak IA) H1->H2 H2->H3 H4 UV Detection H3->H4 D1 Integrate Enantiomer Peaks H4->D1 D2 Calculate Area % D1->D2 D3 Determine Enantiomeric Excess (% ee) D2->D3

Caption: Workflow for enantiomeric purity analysis using chiral HPLC.

Alternative Technique: Gas Chromatography (GC)

Gas chromatography is a powerful alternative, particularly for volatile and thermally stable compounds. This compound can be analyzed by GC, typically using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Causality Behind Experimental Choices:

  • Column (DB-5 or similar): A mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, provides good selectivity for pyridine derivatives.[10]

  • Injector/Detector Temperature: Temperatures must be high enough to ensure volatilization without causing thermal degradation of the analyte.

  • Temperature Program: A temperature ramp is used to ensure that the analyte is eluted as a sharp peak and to separate it from other volatile components in the sample.

Protocol 4.1: Quantification by GC-FID
  • Instrumentation and Conditions:

    • GC System: A GC equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 250 °C, hold for 5 min.

    • Injection: 1 µL, split ratio 20:1.

  • Preparation of Solutions:

    • Prepare standards and samples in a suitable volatile solvent, such as methanol or dichloromethane.

  • Analysis:

    • Follow the same principles of creating a calibration curve as outlined in the HPLC method (Protocol 2.1) to quantify the analyte.

Method Validation Protocol (ICH Q2(R1))

A full validation of the primary analytical method (Protocol 2.1) must be performed to demonstrate its suitability for the intended purpose.[11] The following parameters should be assessed.

Table 2: Summary of Validation Parameters for HPLC Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix, impurities, or degradants.Peak purity index > 0.999 (PDA). Resolution between analyte and adjacent peaks > 2.0.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by spike recovery.80-120% recovery for assay (98-102% is common).
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): %RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: %RSD ≤ 2.0% (analyzed on different days, by different analysts, or on different equipment).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified.Signal-to-Noise ratio ≥ 3.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits (e.g., ≤ 2.0%) when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied.

Comparison of Analytical Techniques

Table 3: Technique Comparison

FeatureRP-HPLC (Achiral)Chiral HPLCGC-FID
Primary Use Routine quantification (assay, purity)Enantiomeric purity determinationQuantification, impurity profiling
Specificity HighVery High (separates enantiomers)High
Sensitivity High (µg/mL to ng/mL)High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)
Sample Throughput HighModerateHigh
Key Advantage Robust, widely applicable, industry standardEssential for chiral moleculesExcellent for volatile impurities
Limitation Cannot separate enantiomersRequires specialized, expensive columnsRequires analyte to be volatile and thermally stable

References

Application Note: High-Yield Synthesis of 3-Vinylpyridine via Dehydration of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Background

3-Vinylpyridine is a valuable unsaturated heterocyclic compound, characterized by a vinyl group attached to a pyridine ring.[1] Its unique molecular structure, combining the electron-withdrawing nature of the pyridine ring with the reactivity of a vinyl group, makes it a versatile precursor in organic synthesis. The primary industrial and laboratory route to 3-vinylpyridine involves the dehydration of its corresponding alcohol, 3-(1-Hydroxyethyl)pyridine. This precursor is typically synthesized via the reduction of 3-acetylpyridine or through the reaction of 3-pyridinecarboxaldehyde with a methyl Grignard reagent.[2]

The dehydration reaction is a classic elimination reaction, which can proceed through different mechanistic pathways depending on the chosen reagents and conditions. Understanding these mechanisms is paramount to controlling the reaction, maximizing yield, and minimizing the formation of byproducts.

Reaction Mechanisms: E1 vs. E2 Pathways

The dehydration of an alcohol requires converting the hydroxyl (-OH) group, a poor leaving group, into a better one. The subsequent elimination of this group and a proton from an adjacent carbon atom forms the alkene.

Acid-Catalyzed E1 Dehydration

In the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄), the reaction typically proceeds via an E1 (Elimination, Unimolecular) mechanism.[3]

  • Protonation: The hydroxyl oxygen is protonated by the acid, forming an alkyloxonium ion. This ion contains a water molecule (-OH₂⁺) moiety, which is an excellent leaving group.

  • Carbocation Formation: The alkyloxonium ion dissociates, releasing a molecule of water and forming a secondary carbocation at the ethyl position. This is the rate-determining step.

  • Deprotonation: A weak base (such as water or the conjugate base of the acid, HSO₄⁻) abstracts a proton from a methyl group adjacent to the carbocation, leading to the formation of the vinyl double bond.[3]

While effective, this method can be problematic for substrates prone to rearrangement, although this is not a significant concern for this compound.

Base-Mediated and E2 Dehydration

Alternative methods avoid strongly acidic conditions and often proceed via an E2 (Elimination, Bimolecular) pathway, which is a concerted, single-step reaction.

  • High-Temperature Caustic Dehydration: Introducing the alcohol into a hot, concentrated solution of a strong base like sodium hydroxide (NaOH) facilitates dehydration.[4][5] The product is often removed by simultaneous steam distillation, which shifts the equilibrium and prevents product polymerization.[5]

  • Phosphorus Oxychloride (POCl₃) in Pyridine: This is a widely used laboratory method that proceeds via an E2 mechanism.[6] The alcohol's hydroxyl group attacks POCl₃, forming a dichlorophosphate ester intermediate (-OPOCl₂). This ester is an excellent leaving group. Pyridine, acting as a non-nucleophilic base, then abstracts a proton from the adjacent carbon in a concerted step, eliminating the dichlorophosphate group and forming the alkene.[6][7] A key advantage of the E2 mechanism is that it does not involve a carbocation intermediate, thus preventing any possibility of molecular rearrangements.[3][6]

G cluster_E1 E1 Mechanism (Acid-Catalyzed) cluster_E2 E2 Mechanism (e.g., POCl₃/Pyridine) A1 Protonation of -OH (Fast) A2 Loss of H₂O to form Carbocation (Slow) A1->A2 A3 Deprotonation by Base to form Alkene (Fast) A2->A3 B1 Conversion of -OH to Good Leaving Group (e.g., -OPOCl₂) B2 Concerted Proton Abstraction by Base and Leaving Group Departure B1->B2 G Start Reaction Setup (Alcohol + Reagents) Reaction Dehydration Reaction (Controlled Temperature) Start->Reaction Quench Quenching / Neutralization Reaction->Quench Extraction Liquid-Liquid Extraction (Isolate Crude Product) Quench->Extraction Drying Drying of Organic Phase (e.g., MgSO₄) Extraction->Drying Purification Purification (Vacuum Distillation) Drying->Purification Analysis Final Product Analysis (GC, NMR) Purification->Analysis

References

The Strategic Role of 3-(1-Hydroxyethyl)pyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Intermediate

In the landscape of pharmaceutical development, the strategic selection of building blocks is paramount to the efficient and robust synthesis of active pharmaceutical ingredients (APIs). 3-(1-Hydroxyethyl)pyridine, a readily accessible secondary alcohol, has emerged as a valuable and versatile intermediate. Its true potential is realized upon its conversion to the key synthon, 3-acetylpyridine. This transformation unlocks pathways to a range of significant therapeutic agents, underscoring the importance of this pyridine derivative in medicinal chemistry.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates. We will delve into the critical oxidation step to 3-acetylpyridine and subsequently explore its utility in the synthesis of a blockbuster osteoporosis drug and a promising class of antitubercular agents. The protocols provided are designed to be robust and scalable, offering researchers and drug development professionals a practical framework for their synthetic endeavors.

Core Transformation: Oxidation of this compound to 3-Acetylpyridine

The conversion of the 1-hydroxyethyl moiety to an acetyl group is the cornerstone of this intermediate's utility. This oxidation is a standard transformation in organic synthesis, and several reliable methods can be employed. The choice of oxidant is often dictated by factors such as scale, functional group tolerance, and environmental considerations.

Causality Behind Experimental Choices in Oxidation

The selection of an appropriate oxidizing agent is critical for achieving a high yield and purity of 3-acetylpyridine. Mild oxidizing agents are generally preferred to prevent over-oxidation or side reactions involving the pyridine ring.

  • Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols.[1][2] Its heterogeneous nature simplifies work-up, as the reagent can be removed by simple filtration.[1] The reaction is typically performed in a non-polar solvent like dichloromethane.[3]

  • Dess-Martin Periodinane (DMP): DMP is another mild and highly selective reagent for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][5] It operates under neutral conditions, making it suitable for acid-sensitive substrates.[4] The reaction is typically fast and can be performed at room temperature.[4]

  • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.[6] It is known for its mild conditions and wide functional group tolerance. However, it requires cryogenic temperatures and generates the malodorous byproduct dimethyl sulfide.[6][7]

Application I: Synthesis of Risedronate Sodium - A Key Osteoporosis Therapeutic

3-Acetylpyridine is a pivotal intermediate in the industrial synthesis of Risedronate sodium, a third-generation bisphosphonate used to treat and prevent osteoporosis.[2][8][9] The synthetic route involves the conversion of 3-acetylpyridine to 3-pyridylacetic acid hydrochloride, followed by a phosphonylation reaction.[8]

Synthetic Workflow for Risedronate Sodium

cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Risedronate Sodium Synthesis A This compound B 3-Acetylpyridine A->B Oxidation (e.g., MnO₂) C 3-Pyridylacetic Acid Hydrochloride B->C Willgerodt-Kindler Reaction & Hydrolysis D Risedronic Acid C->D Phosphonylation (PCl₃, H₃PO₃) E Risedronate Sodium D->E Salt Formation (NaOH)

Caption: Synthetic pathway from this compound to Risedronate Sodium.

Experimental Protocols

Protocol 1: Oxidation of this compound to 3-Acetylpyridine

This protocol utilizes manganese dioxide for a mild and selective oxidation.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Addition of Oxidant: Add activated manganese dioxide (MnO₂) (5-10 eq) to the suspension. The exact stoichiometry may need to be optimized based on the activity of the MnO₂.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional DCM.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude 3-acetylpyridine can be purified by vacuum distillation to yield a clear, colorless to yellow liquid.

Protocol 2: Synthesis of Risedronic Acid from 3-Pyridylacetic Acid Hydrochloride

This protocol describes the crucial bisphosphonylation step.[8]

  • Reaction Mixture: In a suitable reactor, charge 3-pyridylacetic acid hydrochloride (1.0 eq) and phosphorous acid (H₃PO₃) (3.0-5.0 eq).

  • Heating: Heat the mixture to approximately 90-92°C with stirring to form a homogenous melt.

  • Addition of PCl₃: Slowly add phosphorus trichloride (PCl₃) (1.5-2.5 eq) to the stirred mixture while maintaining the temperature.

  • Reaction: Continue heating under reflux for approximately 3 hours.

  • Hydrolysis and Isolation: After cooling, carefully quench the reaction mixture with water. The resulting raw risedronic acid can be isolated by crystallization.

Table 1: Quantitative Data for Risedronate Sodium Synthesis

StepStarting MaterialKey ReagentsTypical Yield (%)Reference
Oxidation This compoundMnO₂, DCM85-95%[1][2]
Willgerodt-Kindler 3-AcetylpyridineSulfur, Morpholine80-90%[8]
Phosphonylation 3-Pyridylacetic Acid HClPCl₃, H₃PO₃70-80%[8]

Application II: Synthesis of 1,3,4-Oxadiazole Derivatives as Potential Antitubercular Agents

3-Acetylpyridine also serves as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. One such class is the 1,3,4-oxadiazole derivatives, which have shown promise as antitubercular agents. The synthesis typically proceeds through a hydrazide intermediate.

Synthetic Workflow for Pyridyl-1,3,4-Oxadiazoles

cluster_0 Stage 1: Key Intermediate Synthesis cluster_1 Stage 2: Oxadiazole Ring Formation A 3-Acetylpyridine B Nicotinic Acid Hydrazide A->B Haloform Reaction & Hydrazinolysis C N-Acylhydrazone B->C Condensation with Aromatic Aldehyde D 2,5-Disubstituted 1,3,4-Oxadiazole C->D Oxidative Cyclization (e.g., Ac₂O)

Caption: General synthetic route to 3-pyridyl substituted 1,3,4-oxadiazoles.

Experimental Protocols

Protocol 3: Synthesis of Nicotinic Acid Hydrazide from 3-Acetylpyridine

This protocol involves a two-step sequence: haloform reaction followed by hydrazinolysis.

  • Haloform Reaction: Treat 3-acetylpyridine with an aqueous solution of sodium hypobromite (or hypochlorite) to effect the haloform reaction, yielding the sodium salt of nicotinic acid.

  • Esterification and Hydrazinolysis: Acidify the reaction mixture to obtain nicotinic acid. Convert the carboxylic acid to its methyl or ethyl ester using standard esterification procedures. Subsequently, reflux the ester with hydrazine hydrate to yield nicotinic acid hydrazide.

Protocol 4: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

This protocol outlines the final steps to the target heterocyclic compounds.[10][11]

  • Hydrazone Formation: Condense nicotinic acid hydrazide (1.0 eq) with a substituted aromatic aldehyde (1.0 eq) in a suitable solvent like ethanol with a catalytic amount of acid (e.g., acetic acid) to form the corresponding N-acylhydrazone.

  • Oxidative Cyclization: Cyclize the N-acylhydrazone to the 1,3,4-oxadiazole ring. A common method involves refluxing the hydrazone in acetic anhydride.[10]

  • Purification: After completion of the reaction, the product can be isolated by pouring the reaction mixture into ice water and collecting the precipitate. The crude product can be purified by recrystallization.

Conclusion: A Versatile Intermediate for Drug Discovery

This compound, through its facile oxidation to 3-acetylpyridine, provides a gateway to a diverse array of pharmaceutical intermediates. The applications detailed herein for the synthesis of Risedronate sodium and potential antitubercular agents highlight its strategic importance. The provided protocols offer a solid foundation for researchers to explore and expand upon the synthetic utility of this valuable pyridine derivative. As the demand for novel therapeutics continues to grow, the creative application of such versatile building blocks will remain a cornerstone of innovation in drug discovery and development.

References

High-Throughput Screening Assays for Pyridine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyridine Scaffold in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in over 7,000 drug molecules is a testament to its remarkable versatility.[2] The nitrogen atom imparts a dipole moment and provides a hydrogen bond acceptor site, which can enhance aqueous solubility and facilitate specific interactions with biological targets.[3] Furthermore, the aromatic system allows for π-π stacking interactions, and the three distinct substitution positions (2, 3, and 4) offer a framework for meticulously tuning the steric and electronic properties of derivative compounds.[1] This adaptability has led to the development of pyridine-containing drugs across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[4]

Pyridine-based compounds exhibit a vast array of pharmacological activities, acting as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and antimicrobial or antiviral agents.[5][6] Given the immense chemical space occupied by pyridine derivatives, high-throughput screening (HTS) is an indispensable tool for efficiently identifying novel therapeutic candidates from large compound libraries.[7] This guide provides a comprehensive overview of HTS assays tailored for the screening of pyridine-based compounds, offering detailed protocols and insights into the causality behind experimental choices to ensure robust and reliable screening campaigns.

Navigating the Landscape of HTS Assays for Pyridine-Based Compounds

The selection of an appropriate HTS assay is contingent upon the biological target and the desired therapeutic effect. This section will delve into the most common assay formats for screening pyridine-based compound libraries: biochemical assays, cell-based assays, and biophysical methods.

Biochemical Assays: Isolating the Target

Biochemical assays utilize purified biological macromolecules, such as enzymes or receptors, to directly measure the effect of a compound on the target's activity in an in vitro setting. These assays are highly amenable to HTS due to their simplicity and robustness.

A prominent application for pyridine-based compounds is the inhibition of protein kinases, a critical class of enzymes in cellular signaling.[3][7] Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major focus of drug discovery.[3]

Common Detection Technologies in Biochemical Assays:

  • Fluorescence-Based Assays: These are among the most prevalent methods in HTS due to their high sensitivity and versatility.[8]

  • Luminescence-Based Assays: These assays offer high sensitivity and a broad dynamic range, with minimal background interference.

  • Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence, absorbance assays are simple and cost-effective.

Cell-Based Assays: A More Physiological Context

Cell-based assays provide a more physiologically relevant environment by assessing the effect of a compound on a specific cellular process or signaling pathway. These assays are crucial for understanding a compound's activity in a complex biological system, taking into account factors like cell permeability and potential cytotoxicity.

GPCRs represent another major target class for pyridine-containing drugs.[9] These receptors are integral to a multitude of physiological processes, and their modulation can have profound therapeutic effects. A common readout for Gs and Gi-coupled GPCR activity is the measurement of intracellular cyclic AMP (cAMP) levels.[10][11]

Common Cell-Based Assay Formats:

  • Reporter Gene Assays: These assays measure the expression of a reporter gene (e.g., luciferase or β-galactosidase) that is under the control of a specific promoter regulated by the signaling pathway of interest.

  • Second Messenger Assays: These assays directly quantify the levels of intracellular signaling molecules, such as cAMP or calcium ions.[11]

  • Cytotoxicity Assays: These assays are essential for identifying compounds that are toxic to cells and are often run as a counterscreen to eliminate false positives from primary screens.[12]

Biophysical Methods: Validating the Hit

Biophysical techniques are instrumental in the validation and characterization of hits identified in primary screens, particularly in the context of fragment-based drug discovery (FBDD).[13][14] These methods directly measure the binding of a compound to its target, providing valuable information on binding affinity, kinetics, and thermodynamics.

Key Biophysical Techniques for Hit Validation:

  • Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for studying protein-ligand interactions at the atomic level.[13]

  • Thermal Shift Assays (TSA): Measures the change in the thermal stability of a protein upon ligand binding.[13]

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for key HTS experiments relevant to the screening of pyridine-based compounds.

General HTS Workflow for Pyridine Compound Libraries

The following diagram illustrates a typical workflow for a high-throughput screening campaign targeting a pyridine-based compound library.

HTS_Workflow cluster_preparation Preparation cluster_screening Screening cluster_validation Validation Compound_Library Pyridine Compound Library (in DMSO) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Assay_Reagents Assay Reagents (Enzyme/Cells, Substrate, Buffer) Assay_Reagents->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assays Secondary & Orthogonal Assays (e.g., Biophysical Methods) Dose_Response->Secondary_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assays->SAR_Analysis Assay_Selection cluster_validation Hit Validation Target_Type Target Type? Enzyme Enzyme Target_Type->Enzyme Enzyme GPCR GPCR Target_Type->GPCR GPCR Other Other Target_Type->Other Other Biochemical_Assay Biochemical Assay (e.g., AlphaLISA, TR-FRET) Enzyme->Biochemical_Assay Purified Enzyme Available Cell_Based_Assay Cell-Based Assay (e.g., Reporter Gene) Enzyme->Cell_Based_Assay No Purified Enzyme Second_Messenger Second Messenger Assay (e.g., HTRF cAMP) GPCR->Second_Messenger Known Second Messenger Reporter_Gene Reporter Gene Assay GPCR->Reporter_Gene Complex Signaling Phenotypic_Screen Phenotypic Screen (e.g., Cytotoxicity, Antimicrobial) Other->Phenotypic_Screen Unknown MOA Biophysical_Methods Biophysical Methods (SPR, ITC, NMR, TSA) Biochemical_Assay->Biophysical_Methods Cell_Based_Assay->Biophysical_Methods Second_Messenger->Biophysical_Methods Reporter_Gene->Biophysical_Methods

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Grignard Synthesis of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of their Grignard reaction between 3-acetylpyridine and a methylmagnesium halide. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and field-proven techniques.

Troubleshooting Guide: From Low Yields to Product Purity

This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.

Issue 1: Low or No Yield of this compound

Question: My Grignard reaction with 3-acetylpyridine is resulting in very low yields or failing completely. What are the most probable causes and how can I fix them?

Answer: This is the most common challenge in Grignard synthesis and almost always points to issues with the Grignard reagent itself or competing side reactions. Let's break down the causality.

A. Inactive or Quenched Grignard Reagent

The primary cause of failure is the destruction of the highly basic Grignard reagent before it can react with the ketone.[1][2][3]

  • Root Cause 1: Presence of Water or Protic Solvents. Grignard reagents are powerful bases and will readily react with any source of acidic protons, such as water, in a rapid acid-base reaction.[2][3] This reaction, known as protonolysis or quenching, forms an alkane (methane, in this case) and magnesium salts, rendering the reagent useless as a nucleophile.[1][2][4]

    • Solution: Operate under strictly anhydrous conditions.[1][4]

      • Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser) must be rigorously dried. Flame-dry the assembled apparatus under vacuum or dry in an oven at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).[5][6]

      • Solvent Purity: Use anhydrous grade solvents, such as diethyl ether or tetrahydrofuran (THF).[2] It is best practice to use solvent from a freshly opened bottle or to dry it using an appropriate method, such as passing it through an activated alumina column.

      • Inert Atmosphere: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to the reaction with 3-acetylpyridine.

  • Root Cause 2: Passivated Magnesium Metal. A layer of magnesium oxide (MgO) on the surface of the magnesium turnings can prevent the reaction with methyl halide from starting.

    • Solution: Activate the magnesium surface.

      • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle (preferably in a glovebox) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium turnings.[7][8] The color of the iodine will fade as the reaction initiates.

  • Root Cause 3: Inaccurate Reagent Concentration. The concentration of commercially available or self-prepared Grignard reagents can decrease over time. Assuming the concentration stated on the bottle is accurate can lead to using a substoichiometric amount.

    • Solution: Titrate the Grignard reagent immediately before use to determine its exact molarity. This is a critical step for reproducibility and yield optimization.[7][9]

B. Competing Side Reactions

Even with an active Grignard reagent, side reactions involving the 3-acetylpyridine substrate can lower the yield.

  • Root Cause 1: Enolization of the Ketone. The Grignard reagent can act as a base, abstracting an acidic α-proton from the acetyl group of 3-acetylpyridine to form an enolate.[7][10] Upon workup, this enolate is protonated back to the starting ketone, reducing the yield of the desired alcohol.

    • Solution:

      • Lower the Reaction Temperature: Perform the addition of 3-acetylpyridine to the Grignard reagent at a low temperature (e.g., -78°C to 0°C).[11][12] Nucleophilic addition is generally favored over enolization at lower temperatures.

      • Use a Less Hindered Reagent: While you are using a methyl Grignard, which is small, this principle is important. Bulky Grignard reagents are more prone to act as bases rather than nucleophiles.[10]

  • Root Cause 2: Wurtz-Type Homocoupling. This side reaction involves the coupling of the Grignard reagent with unreacted methyl halide, which can reduce the effective concentration of the active reagent.[13][14]

    • Solution: Add the methyl halide slowly to the magnesium suspension during Grignard formation. This maintains a low concentration of the halide and minimizes the coupling side reaction.

Issue 2: The Reaction Mixture Turns Dark Brown or Black

Question: During the formation or reaction of my Grignard reagent, the solution becomes very dark and viscous. What does this indicate?

Answer: A dark, tarry mixture often signals decomposition or the formation of finely divided metal byproducts from side reactions.[7]

  • Root Cause 1: Localized Overheating. The formation of a Grignard reagent is highly exothermic. If the methyl halide is added too quickly, the reaction can become too vigorous, leading to solvent boiling and decomposition of the reagent.

    • Solution:

      • Control Addition Rate: Add the solution of methyl halide dropwise from an addition funnel to maintain a gentle reflux.[15]

      • External Cooling: Have an ice-water bath ready to cool the reaction flask if the reflux becomes too vigorous.[15]

  • Root Cause 2: Presence of Impurities. Impurities in the magnesium or the halide can catalyze decomposition pathways.[7]

    • Solution: Use high-purity magnesium turnings and distill the 3-acetylpyridine and methyl halide before use if their purity is questionable.

Experimental Protocols & Data

Protocol 1: Titration of Methylmagnesium Bromide (MeMgBr)

This protocol, adapted from the method of Watson and Eastham, uses 1,10-phenanthroline as an indicator.[16][17]

  • Flame-dry a 50 mL round-bottomed flask containing a magnetic stir bar. Cap with a rubber septum and flush with nitrogen.

  • Accurately weigh ~312 mg (~2 mmol) of oven-dried menthol and add it to the flask, followed by a few crystals (~4 mg) of 1,10-phenanthroline.

  • Add 15 mL of anhydrous THF via syringe and stir at room temperature.

  • Using a gas-tight syringe, slowly add the Grignard solution dropwise to the stirred mixture.

  • The endpoint is reached when a distinct and persistent violet or burgundy color appears, indicating that all the menthol has been consumed.[18]

  • Calculate the molarity: Molarity (M) = (moles of menthol) / (Volume of Grignard solution in L)

Troubleshooting Summary Table
ProblemPossible CauseRecommended Solution
Low/No Yield Moisture in glassware/solventsFlame-dry all glassware; use anhydrous solvents under an inert atmosphere.[1][2][4]
Passivated magnesium surfaceActivate Mg with a crystal of iodine or by grinding.[7]
Incorrect Grignard concentrationTitrate the Grignard reagent immediately before use.[16][17]
Enolization of 3-acetylpyridineAdd the ketone at low temperature (0°C or below).[11][12]
Dark/Tarry Mixture Reaction is too exothermicAdd the alkyl halide slowly; use an ice bath to control reflux.[15]
Impurities in reagentsUse high-purity magnesium and distill liquid reagents.[7]
Difficult Purification Formation of magnesium hydroxidesQuench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Product is water-solubleExtract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate.

Visualizing the Process

Grignard Synthesis Workflow

The following diagram outlines the critical steps for a successful synthesis.

Grignard_Workflow cluster_prep Preparation cluster_formation Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Flame-Dry Glassware Prep_Solvents Use Anhydrous Solvents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Activate_Mg Activate Mg Turnings Inert_Atmosphere->Activate_Mg Add_Halide Slowly Add Me-X in Ether/THF Activate_Mg->Add_Halide Reflux Maintain Gentle Reflux Add_Halide->Reflux Titrate Titrate Reagent Reflux->Titrate Cool_Grignard Cool Grignard to 0°C Titrate->Cool_Grignard Add_Ketone Slowly Add 3-Acetylpyridine Cool_Grignard->Add_Ketone Stir Stir at 0°C to RT Add_Ketone->Stir Quench Quench with sat. NH4Cl Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Pure this compound

Caption: Key stages of the this compound Grignard synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose potential issues in your experiment.

Troubleshooting_Tree Start Low or No Product? Check_Grignard Did Grignard Reagent Form? (Turbid, exothermic reaction) Start->Check_Grignard Yes Check_Conditions Were Anhydrous Conditions Used? Start->Check_Conditions No Activate_Mg Solution: Activate Mg (Iodine, 1,2-dibromoethane) Check_Grignard->Activate_Mg No Check_Reaction Is Starting Ketone Recovered? Check_Grignard->Check_Reaction Yes Check_Conditions->Start Yes, conditions were dry Improve_Drying Solution: Rigorously Dry Glassware & Solvents Check_Conditions->Improve_Drying No Titrate Solution: Titrate Grignard and use slight excess Check_Reaction->Titrate No, ketone is consumed but no product Lower_Temp Cause: Enolization Solution: Run reaction at 0°C or lower Check_Reaction->Lower_Temp Yes Other_Issues Consider other issues: - Purity of 3-acetylpyridine - Inefficient workup Titrate->Other_Issues

Caption: A decision tree for troubleshooting low Grignard reaction yields.

Frequently Asked Questions (FAQs)

Q1: Which methylmagnesium halide is best: MeMgBr, MeMgCl, or MeMgI? A: Methylmagnesium bromide (MeMgBr) is the most commonly used and provides a good balance of reactivity and stability. MeMgI is more reactive but also more prone to side reactions like Wurtz coupling. MeMgCl is less reactive and can sometimes be sluggish. For this synthesis, MeMgBr prepared in THF or diethyl ether is the standard and recommended choice.

Q2: Is it better to buy a commercial Grignard solution or prepare it fresh? A: Preparing the Grignard reagent fresh before use is often the most reliable method. This ensures maximum activity and allows you to know the exact conditions of its formation. While commercial solutions are convenient, their molarity can decrease over time due to slow decomposition or reaction with trace atmospheric moisture. If you use a commercial solution, it is imperative to titrate it before each reaction.[7]

Q3: My 3-acetylpyridine is old and has darkened. Can I still use it? A: Darkening of 3-acetylpyridine suggests polymerization or degradation. Using it directly will likely lead to low yields and purification difficulties. It is highly recommended to purify it by vacuum distillation before use to obtain a colorless or pale-yellow liquid.

Q4: What is the best way to quench the reaction? A: The best practice is to slowly pour the reaction mixture onto a stirred, cold (0°C) saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mild acidic quench that protonates the alkoxide product and precipitates magnesium salts as hydroxides and basic salts, which are easier to remove by filtration than the emulsions that can form with a strong acid quench. Using strong acids like HCl should be done cautiously, as the pyridine nitrogen can be protonated, potentially increasing the product's solubility in the aqueous layer.

Q5: Can I use a different solvent than diethyl ether or THF? A: Diethyl ether and THF are the solvents of choice because they are aprotic and effectively solvate the magnesium species in the Grignard reagent (the Schlenk equilibrium), which is crucial for its reactivity.[2] Using non-ethereal or protic solvents will prevent the reaction from occurring.[1][2]

References

Troubleshooting side reactions in the synthesis of pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, we address common challenges and side reactions encountered during key synthetic transformations, providing not only solutions but also the underlying mechanistic rationale to empower your experimental design.

Section 1: The Hantzsch Pyridine Synthesis: From Dihydropyridines to Aromatic Products

The Hantzsch synthesis is a cornerstone for constructing the pyridine ring, yet it is not without its challenges, primarily concerning reaction efficiency and the final aromatization step.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction is giving a low yield of the desired pyridine. What are the likely causes and how can I improve it?

A1: Low yields in a Hantzsch synthesis can often be traced back to two main areas: inefficient formation of the dihydropyridine (DHP) intermediate or poor conversion of the DHP to the final aromatic pyridine.[3][4]

  • Causality—Inefficient DHP Formation: The classical one-pot condensation can be sluggish and prone to side reactions due to harsh conditions and long reaction times.[3][4] Competing reaction pathways can lead to a mixture of products, diminishing the yield of the desired DHP.[4][5]

  • Causality—Poor Aromatization: The oxidation of the DHP intermediate is a critical, yet often problematic, step. Traditional oxidants like nitric acid, KMnO₄, or CrO₃ can be harsh, leading to the formation of side products and complicating purification.[3][4] Incomplete oxidation will naturally result in a lower yield of the final pyridine product.[3]

Troubleshooting Workflow for Low Yield in Hantzsch Synthesis

Hantzsch_Troubleshooting Start Low Yield Observed Check_DHP Analyze for DHP Intermediate (e.g., by LC-MS, TLC) Start->Check_DHP DHP_Low Low DHP Concentration Check_DHP->DHP_Low Predominant? No DHP_High High DHP Concentration Check_DHP->DHP_High Predominant? Yes Optimize_Condensation Optimize Condensation Step DHP_Low->Optimize_Condensation Optimize_Oxidation Optimize Oxidation Step DHP_High->Optimize_Oxidation Solution_Condensation Solutions: - Use PTSA catalyst & ultrasound [1] - Microwave-assisted synthesis [1] - Control stoichiometry & temperature [1] Optimize_Condensation->Solution_Condensation Solution_Oxidation Solutions: - Screen milder oxidants (e.g., I₂/MeOH, Na₂S₂O₄/TBHP) [7, 12] - One-pot aromatization (e.g., with FeCl₃) [12] - Laccase-catalyzed oxidation [10] Optimize_Oxidation->Solution_Oxidation

Caption: Troubleshooting workflow for low yields in Hantzsch synthesis.

Q2: I'm observing dealkylation of the C4-substituent during the oxidation of my dihydropyridine. Why does this happen and how can I prevent it?

A2: Dealkylation at the C4 position is a known side reaction during the oxidation of Hantzsch 1,4-dihydropyridines, particularly with certain substrates and oxidizing agents.[6]

  • Causality: This side reaction is especially prevalent when the C4 substituent is a benzylic or a secondary alkyl group.[6] The mechanism can involve oxidative cleavage of the C-C bond, competing with the desired dehydrogenation. The choice of oxidant plays a crucial role; for instance, this pathway is observed in vivo through metabolism by cytochrome P-450 enzymes.[5][6]

  • Preventative Measures:

    • Choice of Oxidant: If you are observing dealkylation, consider switching to a different oxidizing agent. For example, sulfur or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been shown to favor dehydrogenation over dealkylation for these sensitive substrates.[6]

    • Substrate Consideration: If possible, modifying the C4-substituent to a group less prone to oxidative cleavage, such as an aryl or a linear alkyl group, will favor the desired aromatization pathway.[6]

Section 2: The Chichibabin Reaction: Navigating Amination and Dimerization

The Chichibabin reaction offers a direct route to 2-aminopyridines but requires careful control to suppress the formation of dimeric byproducts.[7]

Frequently Asked Questions (FAQs)

Q1: My Chichibabin reaction is producing a significant amount of a dimeric byproduct (a bipyridine). How can I favor the desired 2-amino-pyridine?

A1: Dimerization is a classic side reaction in the Chichibabin amination.[7] The formation of the dimer competes with the desired nucleophilic substitution by the amide anion.

  • Causality: The reaction proceeds via a σ-adduct (a Meisenheimer-like intermediate).[7] Under certain conditions, particularly at atmospheric pressure in aprotic solvents like xylene, this intermediate or a related species can lead to the formation of a 2,2'-bipyridine derivative.[7]

  • Troubleshooting & Optimization:

    • Increase Pressure: Applying pressure can significantly shift the equilibrium towards the aminated product. For instance, in the case of 4-tert-butylpyridine, increasing the pressure to 350 psi with nitrogen dramatically increased the yield of the aminated product over the dimer.

    • Milder Conditions: Recently, a protocol using a sodium hydride-iodide composite has been developed that allows for the Chichibabin amination to proceed under milder conditions (65-85 °C in THF), which can provide better selectivity and access to a wider range of 2-aminopyridines.[8][9]

Table 1: Effect of Pressure on Chichibabin Product Distribution

SubstrateConditions2-Aminopyridine YieldDimer Yield
4-tert-butylpyridineXylene, NaNH₂, atm. pressure11%89%
4-tert-butylpyridineXylene, NaNH₂, 350 psi N₂74%26%
Experimental Protocol: Chichibabin Amination using a NaH-Iodide Composite[9]

This protocol provides a milder alternative to traditional high-temperature methods.

  • Preparation: To an oven-dried, sealed reaction vessel under an inert atmosphere (Argon or Nitrogen), add the pyridine substrate (1.0 equiv), the primary amine (2.0 equiv), sodium hydride (3.0 equiv), and lithium iodide (2.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 1 M).

  • Reaction: Heat the sealed reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: Suzuki-Miyaura Coupling with Pyridine Derivatives: A Guide to Success

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its application to pyridine-containing substrates is notoriously challenging due to a range of competing side reactions.[10][11]

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a pyridine boronic acid is failing or giving very low conversion. What is going wrong?

A1: This is a very common issue. The pyridine moiety itself introduces several challenges that can stall the catalytic cycle.

  • Causality—Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active Pd(0) species.[10][11] If your substrate also contains other coordinating groups, like an amino group, this problem can be exacerbated.[11]

  • Causality—Inactive Catalyst System: The oxidative addition step can be slow, especially for less reactive chloropyridines. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[10][11]

  • Causality—Poor Reagent Quality: The presence of water and oxygen is highly detrimental. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, while water can lead to protodeboronation.[10]

Q2: I am observing significant amounts of my starting pyridine (without the boronic acid) and a homocoupled bipyridine from the boronic acid. How do I prevent these side reactions?

A2: You are observing two of the most common side reactions in Suzuki couplings: protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (like water), which removes your boronic acid from the productive catalytic cycle.[10] Pyridineboronic acids are particularly susceptible to this side reaction.[12][13] The rate of protodeboronation can be pH-dependent, with 2-pyridineboronic acids often showing maximum decomposition at neutral pH.[12]

  • Homocoupling: The formation of a biaryl byproduct from the boronic acid (e.g., 4,4'-bipyridine from pyridine-4-boronic acid) is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this unwanted reaction.[10][11]

Troubleshooting Major Side Reactions in Pyridine Suzuki Coupling

Suzuki_Troubleshooting cluster_problems Observed Problems cluster_causes Primary Causes cluster_solutions Solutions Low_Conversion Low/No Conversion Catalyst_Issues Catalyst Inhibition / Inactive System [3, 4] Low_Conversion->Catalyst_Issues Protodeboronation Protodeboronation (Arene byproduct) Water Presence of Water [3] Protodeboronation->Water Homocoupling Homocoupling (Biaryl byproduct) Oxygen Presence of Oxygen [3, 4] Homocoupling->Oxygen Ligand_Choice Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) [3] Catalyst_Issues->Ligand_Choice Anhydrous_Conditions Use Anhydrous Solvents & Reagents [3] Water->Anhydrous_Conditions Boron_Reagent Use Stable Boron Reagents (MIDA boronates, Organotrifluoroborates) [2, 8] Water->Boron_Reagent Degassing Thoroughly Degas Solvents (Freeze-Pump-Thaw or Sparge) [3] Oxygen->Degassing

Caption: Common issues and solutions in pyridine Suzuki couplings.

Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a Chloropyridine

This protocol incorporates best practices to minimize common side reactions.

  • Glassware and Reagent Preparation:

    • Thoroughly oven- or flame-dry all glassware (Schlenk flask, condenser, etc.).

    • Use anhydrous, degassed solvents. Degas by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using three freeze-pump-thaw cycles.

    • Use a fresh, high-purity boronic acid or a more stable derivative like a MIDA boronate.[12][13]

    • The base (e.g., K₃PO₄, Cs₂CO₃) should be anhydrous and finely ground.[10]

  • Reaction Setup (under Inert Atmosphere):

    • To the dried Schlenk flask, add the chloropyridine (1.0 equiv), the boronic acid/ester (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

    • In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%).[10][11] Add the catalyst/ligand mixture to the Schlenk flask.

    • Evacuate and backfill the flask with argon or nitrogen at least three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

By understanding the mechanistic underpinnings of these common side reactions and implementing rigorous experimental techniques, you can significantly improve the success rate and efficiency of your pyridine derivative syntheses.

References

Technical Support Center: Purification Strategies for 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A prevalent method is the reduction of 3-acetylpyridine. In this case, you should anticipate the following impurities:

  • Unreacted 3-acetylpyridine: Incomplete reduction is a common source of this impurity.

  • Over-reduction products: While less common with milder reducing agents like sodium borohydride, stronger reducing agents could potentially lead to the formation of 3-ethylpyridine.

  • Byproducts from the reducing agent: For instance, when using sodium borohydride, borate salts are formed as byproducts.[1][2] These are typically removed during aqueous work-up.

  • Solvent residues: Residual solvents from the reaction and work-up steps are also common impurities.

Q2: My crude this compound is a dark-colored oil. What is the likely cause and how can I address it?

A2: The dark coloration is often due to the presence of high molecular weight byproducts or degradation products. These can arise from side reactions during synthesis or decomposition of the product, especially if exposed to high temperatures or acidic/basic conditions. It is advisable to minimize exposure to harsh conditions and to purify the product promptly after synthesis. A preliminary purification step, such as a quick filtration through a plug of silica gel, can sometimes remove baseline impurities and some colored compounds before proceeding to more rigorous purification methods.

Q3: Is this compound stable to heat? I'm considering distillation for purification.

A3: this compound is a high-boiling point liquid, and like many hydroxyethyl-substituted pyridines, it can be susceptible to thermal decomposition at elevated temperatures.[3] To mitigate this risk, vacuum distillation is the recommended method for purification.[3][4] By reducing the pressure, the boiling point is significantly lowered, minimizing the risk of degradation. It is crucial to monitor the distillation temperature closely and to use a well-controlled vacuum source.

Q4: My compound is chiral. How can I separate the enantiomers of this compound?

A4: Since this compound possesses a chiral center, you will obtain a racemic mixture unless an asymmetric synthesis is performed. Separation of the enantiomers can be achieved through several methods:

  • Chiral column chromatography: This is a direct method for separating enantiomers.

  • Diastereomeric salt formation and crystallization: This classical method involves reacting the racemic mixture with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid, to form diastereomeric salts.[5] These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[5] The desired enantiomer can then be recovered by neutralizing the salt.

Troubleshooting Guides

Chromatographic Purification

Silica gel column chromatography is a common and effective method for purifying this compound. However, the basic nature of the pyridine ring can lead to challenges.

Issue 1: Peak Tailing and Poor Separation

  • Symptom: Your compound streaks down the column, leading to broad peaks and co-elution with impurities on TLC and during column chromatography.

  • Causality: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica gel. Triethylamine (0.1-1%) is a common and effective choice.

    • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be good alternatives to silica gel for the purification of basic compounds.

    • Solvent System Optimization: Systematically screen different solvent systems. A good starting point for this compound is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Gradually increasing the polarity of the eluent will help to elute your compound.

Workflow for Troubleshooting Peak Tailing in Chromatography

Caption: A logical workflow for addressing peak tailing during the chromatographic purification of pyridine derivatives.

Issue 2: Compound Decomposition on the Column

  • Symptom: You observe new spots on your TLC after running a column, and your overall yield is low.

  • Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. For this compound, this could potentially involve dehydration to form 3-vinylpyridine, especially if the column heats up during elution.

  • Troubleshooting Steps:

    • 2D TLC Analysis: Before committing to a column, perform a 2D TLC to assess the stability of your compound on silica gel. Spot your crude material in one corner of a square TLC plate, run the plate in a suitable eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If your compound is stable, the spots will lie on the diagonal. Any spots appearing off the diagonal indicate decomposition.

    • Neutralize the Silica Gel: If decomposition is observed, you can neutralize the silica gel by preparing a slurry with your eluent containing a small amount of triethylamine before packing the column.

    • Run the Column Efficiently: Avoid letting the column run dry and try to run it as quickly as possible while still achieving good separation to minimize the contact time between your compound and the silica gel.

Crystallization

Crystallization can be a highly effective purification technique, especially for obtaining a high-purity solid product.

Issue 1: Difficulty in Finding a Suitable Crystallization Solvent

  • Symptom: Your compound either remains an oil or precipitates out too quickly as an amorphous solid from various solvents.

  • Causality: Finding the right solvent or solvent system with the ideal solubility profile (sparingly soluble at room temperature and fully soluble at elevated temperatures) is key to successful crystallization. Pyridine derivatives can sometimes be challenging to crystallize.[6]

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities. Good single solvents to try for a moderately polar compound like this compound include ethyl acetate, acetone, and ethanol.[6]

    • Mixed Solvent Systems: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common mixed solvent systems include ethyl acetate/hexanes, and ethanol/water.[7][8]

    • Consider Salt Formation: If the freebase is proving difficult to crystallize, converting it to a salt (e.g., a hydrochloride salt) can sometimes improve its crystallinity.

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesPolarityComments
Non-polar Hexanes, TolueneLowGood as "poor" solvents in mixed systems.
Ethers Diethyl ether, Tetrahydrofuran (THF)Low-MediumCan be effective in mixed solvent systems.
Esters Ethyl acetateMediumOften a good starting point for single-solvent crystallization.
Ketones AcetoneMedium-HighAnother good candidate for single-solvent crystallization.
Alcohols Ethanol, Methanol, IsopropanolHighCan be good solvents, sometimes used in combination with water.[7]

Issue 2: Failure to Induce Crystallization

  • Symptom: Your compound remains as a supersaturated oil even after cooling the solution.

  • Causality: The nucleation process, which is the initial step of crystal formation, can sometimes be kinetically slow.

  • Troubleshooting Steps:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the supersaturated solution to act as a template for further crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from the solution. This gradually increases the concentration of your compound, which can promote crystallization.

Distillation

Issue: Product Decomposition During Distillation

  • Symptom: The distilled product is dark in color, and the yield is low. You may also observe charring in the distillation flask.

  • Causality: As mentioned, this compound can be thermally labile. Distilling at atmospheric pressure will likely lead to decomposition.

  • Troubleshooting Steps:

    • Use High Vacuum: Employ a good vacuum pump to significantly reduce the boiling point. A pressure of 1-5 mmHg is a good target.

    • Accurate Temperature Monitoring: Place the thermometer correctly in the distillation head to accurately measure the temperature of the vapor that is distilling. This will give you a true reading of the boiling point at the given pressure.

    • Controlled Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Avoid overheating the distillation flask.

    • Short Path Distillation: For small quantities or particularly sensitive compounds, a short path distillation apparatus can minimize the distance the vapor has to travel, reducing the likelihood of decomposition on hot glass surfaces.

Workflow for Vacuum Distillation

Caption: A step-by-step workflow for the successful vacuum distillation of thermally sensitive compounds.

Purity Assessment

Accurate determination of purity is crucial. A combination of techniques will provide the most comprehensive assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of fractions from column chromatography. For visualizing pyridine derivatives, which are often UV-active, a UV lamp is the primary method.[9][10] Stains such as potassium permanganate or iodine can also be used for compounds that are not UV-active.[9][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural confirmation and purity assessment.[12][13][14] The presence of impurity peaks can be readily identified and, in some cases, quantified using an internal standard (qNMR).[15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is an excellent method for quantifying the purity of this compound and detecting trace impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile compounds and can provide both quantitative purity data and mass information for identifying unknown impurities.

By understanding the underlying chemical principles and employing these troubleshooting strategies, you can effectively overcome the challenges associated with the purification of this compound and obtain a product of high purity for your research and development needs.

References

Technical Support Center: Overcoming Challenges in the Crystallization of Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of pyridine-containing compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-quality crystals of these versatile molecules. The unique electronic and structural features of the pyridine ring can often lead to frustrating yet surmountable crystallization outcomes. This guide provides in-depth troubleshooting strategies and frequently asked questions to empower you in your crystallization endeavors.

Frequently Asked Questions (FAQs)

Q1: Why are pyridine-containing compounds often difficult to crystallize?

A1: The difficulty in crystallizing pyridine-containing compounds often stems from the distinct characteristics of the pyridine moiety itself. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, leading to strong and sometimes complex intermolecular interactions.[1][2][3][4] This can result in the formation of oils, amorphous solids, or multiple polymorphs. Additionally, the polarity of the pyridine ring can influence its solubility in various solvents, making the selection of an appropriate crystallization solvent system a critical challenge.[5]

Q2: What is "oiling out," and why is it common with pyridine derivatives?

A2: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid phase (an oil) rather than a solid crystalline phase.[6][7] This is a common issue with pyridine-containing compounds, particularly when there are strong solute-solvent interactions or when the compound has a low melting point. The presence of impurities can also induce oiling out.[8] The strong hydrogen bonding capabilities of the pyridine nitrogen can lead to the formation of highly concentrated, stable liquid phases that are resistant to crystallization.

Q3: Can the position of substituents on the pyridine ring affect crystallization?

A3: Absolutely. The position of substituents on the pyridine ring significantly influences the molecule's overall shape, polarity, and hydrogen bonding potential. These factors, in turn, have a profound impact on the crystal packing and the likelihood of forming a stable crystalline lattice.[9] For instance, a substituent that sterically hinders the pyridine nitrogen's access to hydrogen bond donors can dramatically alter the resulting crystal structure or even prevent crystallization altogether.[10]

Q4: What are polymorphs, and why are they a concern for pyridine-containing compounds?

A4: Polymorphs are different crystalline forms of the same compound that exhibit distinct physical properties, such as solubility, melting point, and stability.[11] Pyridine-containing compounds are known to exhibit polymorphism due to the flexibility of their intermolecular interactions, particularly hydrogen bonding.[12][13][14] The formation of different polymorphs can be influenced by factors like solvent, temperature, and cooling rate.[15][16][17] In the pharmaceutical industry, controlling polymorphism is critical as different polymorphs can have different bioavailabilities and therapeutic effects.

Q5: How does pH influence the crystallization of pyridine compounds?

A5: The basic nature of the pyridine nitrogen means that pH can play a crucial role in crystallization.[18] The protonation state of the pyridine ring can be altered by adjusting the pH of the crystallization medium.[19] This change in protonation affects the molecule's charge, solubility, and hydrogen bonding capabilities, which can be leveraged to induce crystallization or to obtain a desired polymorph.[20]

Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your crystallization experiments. Each section provides a causal explanation and a series of actionable steps to resolve the issue.

Problem: Oiling Out Instead of Crystallizing

Causality: Oiling out is a common manifestation of liquid-liquid phase separation (LLPS) during crystallization.[7][21] It often occurs when the supersaturation is too high, the cooling rate is too fast, or the chosen solvent is not ideal.[6][22] The strong hydrogen bonding affinity of the pyridine nitrogen can lead to the formation of a solute-rich liquid phase that is more stable than the crystalline solid under the experimental conditions.

Troubleshooting Workflow:

G start Oiling Out Observed step1 Reduce Supersaturation start->step1 step2 Optimize Cooling Rate step1->step2 If oiling persists end_success Crystals Obtained step1->end_success Successful step3 Re-evaluate Solvent System step2->step3 If oiling persists step2->end_success Successful step4 Introduce Seeding step3->step4 If oiling persists step3->end_success Successful step4->end_success Successful end_fail Persistent Oiling step4->end_fail Unsuccessful

Caption: Troubleshooting workflow for oiling out.

Solutions:

  • Reduce Supersaturation:

    • Action: Add a small amount of the "good" solvent to the oiled-out solution until the oil redissolves.[6]

    • Rationale: This reduces the concentration and, therefore, the supersaturation, which may have been too high for nucleation to occur favorably over liquid-liquid phase separation.

  • Slow Down the Cooling Rate:

    • Action: After redissolving the oil by gentle heating, allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a slower cooling rate.[22]

    • Rationale: Slow cooling provides more time for the molecules to orient themselves into an ordered crystal lattice rather than aggregating into a disordered liquid phase.[6][8]

  • Re-evaluate the Solvent System:

    • Action: If oiling persists, consider a different solvent or a mixed solvent system. A good starting point is to choose a solvent in which the compound has lower solubility at room temperature.[23][24]

    • Rationale: The choice of solvent is critical. A solvent that is "too good" can lead to high supersaturation and oiling out. A less ideal solvent can sometimes promote crystallization.[5][25]

  • Seeding:

    • Action: If you have a small amount of crystalline material (a "seed crystal"), add it to the supersaturated solution just before the point where oiling out typically occurs.[7][21]

    • Rationale: Seed crystals provide a template for crystal growth, bypassing the often-difficult nucleation step and directing the system towards crystallization rather than oiling out.

Problem: Poor Crystal Quality (Needles, Plates, or Dendrites)

Causality: The morphology of a crystal is determined by the relative growth rates of its different faces. Rapid crystal growth often leads to undesirable morphologies like needles or thin plates.[26] The solvent can also play a significant role in dictating crystal habit by preferentially adsorbing to certain crystal faces and inhibiting their growth.[27]

Solutions:

  • Slower Crystallization:

    • Action: Employ techniques that promote slow crystal growth, such as vapor diffusion or slow evaporation in a partially covered vial.[28][29]

    • Rationale: Slower growth allows for more ordered addition of molecules to the crystal lattice, generally resulting in more well-formed, blocky crystals.

  • Solvent Modification:

    • Action: Experiment with different solvents or add a small amount of a "co-solvent."[26]

    • Rationale: Changing the solvent environment can alter the interactions between the solvent and the growing crystal faces, thereby influencing the final crystal morphology.

  • Temperature Gradient:

    • Action: Utilize a thermal gradient device where one part of the crystallization vessel is slightly warmer than another.[28]

    • Rationale: This creates a continuous, slow change in supersaturation, which can promote the growth of fewer, larger, and higher-quality crystals.

Table 1: Common Crystallization Solvents for Pyridine-Containing Compounds

Solvent ClassExamplesProperties & Considerations
Protic Solvents Ethanol, Methanol, WaterCan act as hydrogen bond donors and acceptors, potentially competing with the pyridine nitrogen. Water can be a good choice for polar compounds.[5]
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateGood for dissolving many polar organic compounds. Ethyl acetate can be a good choice for organic complexes.[26]
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherOften used as anti-solvents in vapor or liquid diffusion setups. Toluene can sometimes promote good crystal growth.[26][27]
Chlorinated Dichloromethane (DCM), ChloroformUse with caution as they can be reactive with some pyridine derivatives.[30] Highly volatile, which can lead to rapid crystallization and poor crystal quality if not controlled.[26]
Problem: Polymorphism - Obtaining an Undesired Crystal Form

Causality: The formation of a particular polymorph is a kinetically and thermodynamically controlled process.[17] Factors such as the solvent, temperature, and degree of supersaturation can influence which polymorph nucleates and grows.[16]

Troubleshooting Workflow:

G start Undesired Polymorph Obtained step1 Vary Crystallization Solvent start->step1 step2 Modify Crystallization Temperature step1->step2 If unsuccessful end_desired Desired Polymorph step1->end_desired Successful step3 Control Supersaturation Rate step2->step3 If unsuccessful step2->end_desired Successful step4 Utilize Slurry Conversion step3->step4 If unsuccessful step3->end_desired Successful step4->end_desired Successful end_undesired Undesired Polymorph Persists step4->end_undesired Unsuccessful

Caption: Workflow for controlling polymorphism.

Solutions:

  • Systematic Solvent Screening:

    • Action: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities.[16]

    • Rationale: The solvent can have a profound effect on which polymorph is favored. Some solvents may stabilize the packing arrangement of one polymorph over another.

  • Temperature Control:

    • Action: Conduct crystallizations at different temperatures. Some polymorphs are more stable at higher or lower temperatures.[15]

    • Rationale: The relative thermodynamic stability of polymorphs can be temperature-dependent.

  • Slurry Conversion:

    • Action: Create a slurry of the undesired polymorph in a solvent in which it has moderate solubility. Stir the slurry for an extended period (days to weeks).[7]

    • Rationale: According to Ostwald's Rule of Stages, the least stable polymorph will form first and then convert to a more stable form over time. Slurrying can facilitate this conversion.

Experimental Protocol: High-Throughput Crystal Screening

This protocol allows for the rapid screening of multiple crystallization conditions.

Materials:

  • 96-well crystallization plate

  • Your pyridine-containing compound

  • A diverse set of crystallization solvents (see Table 1)

  • Automated liquid handling system (optional, but recommended)

Procedure:

  • Prepare a stock solution of your compound in a suitable "good" solvent at a known concentration.

  • Dispense a small, precise volume of the stock solution into each well of the 96-well plate.

  • In a separate 96-well plate, prepare a variety of "anti-solvents" or precipitating agents.

  • Using a liquid handling system or a multichannel pipette, add the anti-solvents to the wells containing your compound.

  • Seal the plate and store it in a vibration-free environment.

  • Monitor the plate for crystal growth over time using a microscope.

References

Minimizing byproduct formation in Bohlmann-Rahtz pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to construct substituted pyridines. As a versatile and effective method, the Bohlmann-Rahtz synthesis is not without its challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you minimize byproduct formation and achieve high-yield, reproducible results. Our focus is on not just what to do, but why you're doing it, grounding our recommendations in the reaction's mechanistic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format. We diagnose the likely causes for each issue and provide actionable solutions based on established literature and practical experience.

Question 1: My reaction is sluggish, and I'm isolating a stable, non-pyridine intermediate. What is this compound, and how can I promote its conversion to the final product?

Answer:

Probable Cause: You are likely isolating the aminodiene intermediate. The initial Michael addition of the enamine to the ethynylketone forms a linear aminodiene which, based on 1H-NMR characterization, is predominantly the (2Z,4E)-isomer.[1] This isomer is sterically hindered from undergoing the necessary cyclodehydration. The reaction stalls at this stage because significant thermal energy is required to overcome the rotational barrier for isomerization to the (2E,4E)-conformer, which can then readily cyclize.[1][2]

Solutions:

  • Thermal Cyclization (The Classic Approach): The traditional method requires high temperatures (often up to 200 °C) to drive the Z/E isomerization and subsequent cyclization.[2] If you choose this route, ensure your solvent has a sufficiently high boiling point (e.g., toluene, xylene, or DMSO) and that your starting materials are stable at these temperatures.

  • Acid Catalysis (The Preferred Modern Approach): The high temperatures of the classic approach are a significant drawback, often leading to decomposition.[1] Introducing a catalyst can dramatically lower the activation energy for both isomerization and cyclodehydration.

    • Brønsted Acids: Acetic acid is a commonly used and effective Brønsted acid catalyst that can facilitate the reaction at lower temperatures, such as in refluxing toluene.[1]

    • Lewis Acids: For more sensitive substrates, Lewis acids can be highly effective. Ytterbium triflate (Yb(OTf)₃) and zinc bromide (ZnBr₂) have been shown to catalyze the cyclodehydration efficiently.[1][3]

    • Solid-Phase Acid Catalysts: For substrates that are particularly acid-sensitive (e.g., containing tert-butyl esters), a mild ion-exchange resin like Amberlyst-15 is an excellent choice.[1][3] This allows for simple filtration to remove the catalyst, simplifying workup.

Question 2: My reaction yields are low, and I'm observing significant decomposition, resulting in a complex mixture of byproducts. What's causing this, and how can I prevent it?

Answer:

Probable Cause: Decomposition is a common issue, typically arising from two main sources:

  • Thermal Degradation: The high temperatures required in the uncatalyzed reaction can lead to the decomposition of starting materials or the aminodiene intermediate.[1][2]

  • Acid-Sensitivity of Starting Materials: Enamines, particularly those bearing electron-withdrawing groups like tert-butyl esters or cyano groups, can be unstable under strongly acidic conditions and may decompose before they can react.[1]

Solutions:

  • Lower the Reaction Temperature with Catalysis: As detailed in the previous question, the single most effective way to prevent thermal decomposition is to use a catalyst (Brønsted acid, Lewis acid, or solid-phase acid) to enable the reaction to proceed at a lower temperature.[1][3]

  • Optimize Catalyst Choice and Loading: If you suspect your starting materials are decomposing due to acid catalysis, consider the following:

    • Switch to a milder catalyst. If acetic acid is causing decomposition, try using Amberlyst-15.[1]

    • Reduce the catalyst loading. Often, only a catalytic amount is needed. Experiment with lower concentrations to find the optimal balance between reaction rate and substrate stability.

Visualizing the Core Mechanism and Key Challenge

The following diagram illustrates the Bohlmann-Rahtz synthesis pathway, highlighting the critical Z/E isomerization step that often requires intervention to prevent byproduct formation.

Bohlmann_Rahtz_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition + Ynone Ethynyl Ketone Ynone->Michael_Addition Z_Isomer Aminodiene (2Z,4E) (Kinetically Favored) Michael_Addition->Z_Isomer E_Isomer Aminodiene (2E,4E) (Required for Cyclization) Z_Isomer->E_Isomer Isomerization (High Temp or Catalyst) Byproducts Byproducts Z_Isomer->Byproducts Decomposition (High Temp) Cyclodehydration Cyclodehydration E_Isomer->Cyclodehydration Pyridine Substituted Pyridine Cyclodehydration->Pyridine

References

Technical Support Center: Method Refinement for Consistent Purity of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-Hydroxyethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving consistent, high-purity material. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This resource provides troubleshooting guidance and frequently asked questions to address specific challenges encountered during synthesis, purification, and analysis.

Troubleshooting Guide: From Synthesis to Purification

This section addresses common issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: My Grignard reaction yield for this compound is consistently low. What are the critical parameters I should re-evaluate?

A1: Low yields in the Grignard synthesis of this compound from 3-pyridinecarboxaldehyde and a methylmagnesium halide are a frequent issue, often rooted in the sensitivity of the Grignard reagent.[1]

Core Causality: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with even trace amounts of protic substances, especially water. The pyridine nitrogen can also complicate the reaction by forming complexes with the magnesium halide.

Troubleshooting Protocol & Refinements:

  • Ensure Absolute Anhydrous Conditions:

    • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Solvents: Use freshly distilled, anhydrous solvents. Tetrahydrofuran (THF) is a common choice and should be dried over sodium/benzophenone until the characteristic blue/purple color persists.[1]

    • Reagents: 3-Pyridinecarboxaldehyde can absorb atmospheric moisture. If its purity is suspect, consider distillation or drying over a mild desiccant.

  • Optimize Reagent Addition and Temperature Control:

    • Slow Addition: Add the solution of 3-pyridinecarboxaldehyde to the Grignard reagent dropwise at 0°C.[1] This minimizes side reactions and controls the exotherm.

    • Maintain Low Temperature: Keep the reaction at 0°C for the duration of the addition and for at least one hour post-addition to ensure complete reaction.[1]

  • Verify Grignard Reagent Titer: Commercial Grignard reagents can degrade over time. It is best practice to titrate the reagent (e.g., using iodine and sodium thiosulfate) before use to determine its exact molarity for precise stoichiometric control.

Q2: After purification by silica gel chromatography, my this compound is still impure and shows significant tailing on the column. How can I improve the separation?

A2: The basicity of the pyridine ring is the primary cause of poor chromatographic separation on standard silica gel.

Core Causality: The lone pair of electrons on the pyridine nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to significant peak tailing and poor resolution.

Refined Chromatography Protocol:

  • Neutralize the Stationary Phase:

    • Prepare a slurry of silica gel in your chosen mobile phase.

    • Add 1-2% triethylamine (Et₃N) or a few drops of ammonia solution to the slurry. This deactivates the acidic silanol groups, preventing strong interaction with the basic analyte.

    • Pack the column using this neutralized slurry.

  • Optimize the Mobile Phase:

    • A common mobile phase for this compound is a mixture of a non-polar and a polar solvent. A gradient of chloroform/methanol (e.g., starting at 9:1) has been shown to be effective.[1]

    • Ensure your mobile phase also contains a small percentage (0.5-1%) of triethylamine to maintain the deactivation of the silica gel throughout the run.

Workflow for Improved Chromatography

cluster_prep Column Preparation cluster_run Chromatography Run prep_slurry Slurry silica gel in mobile phase add_base Add 1-2% Triethylamine to slurry prep_slurry->add_base pack_column Pack the column add_base->pack_column load_sample Load crude product pack_column->load_sample elute Elute with Chloroform/Methanol (+0.5% Et3N) gradient load_sample->elute collect Collect fractions elute->collect

Caption: Workflow for neutralizing silica gel to improve purification.

Q3: My final product is a light brown liquid, not colorless. What causes this discoloration and how can I prevent it?

A3: Discoloration is typically a sign of minor impurities, often resulting from oxidation or degradation. Pyridine-containing compounds can be susceptible to oxidation, especially when exposed to air and light.[2]

Troubleshooting and Prevention:

  • Degassing Solvents: Before use in reaction workup or chromatography, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Inert Atmosphere Handling: Conduct all purification steps, particularly solvent removal and distillation, under an inert atmosphere to minimize contact with oxygen.

  • Storage: Store the purified product in a dark glass bottle under an inert atmosphere (argon or nitrogen) and at a reduced temperature (e.g., in a refrigerator) to slow down potential degradation pathways.[2]

  • Decolorization Step (If Necessary): If discoloration persists, a charcoal treatment can be effective.

    • Dissolve the impure product in a suitable solvent (e.g., ethyl acetate).

    • Add a small amount of activated charcoal (approx. 1-2% by weight).

    • Stir for 15-30 minutes at room temperature.

    • Filter through a pad of Celite® to remove the charcoal.

    • Remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

What are the primary methods for synthesizing this compound?

The two most common laboratory-scale synthesis routes are:

  • Grignard Reaction: The reaction of 3-pyridinecarboxaldehyde with methylmagnesium bromide or iodide. This is a direct and efficient method for forming the carbon-carbon bond.[1]

  • Reduction of 3-Acetylpyridine: The reduction of the ketone in 3-acetylpyridine using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This method is often high-yielding and operationally simple.

What analytical methods are essential for confirming the purity of this compound?

A combination of techniques is required for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Confirms the chemical structure and can reveal the presence of organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): A robust method for purity assessment, especially for less volatile impurities.[3]

  • Karl Fischer Titration: The definitive method for quantifying water content, which is a critical purity parameter for this hygroscopic compound.[2]

What are the optimal conditions for purifying this compound by vacuum distillation?

Distillation is an excellent method for removing non-volatile impurities and residual solvents.

  • Boiling Point: The boiling point is approximately 123-125 °C at 5 Torr.[4]

  • Procedure:

    • Ensure the material is thoroughly dry before distillation to prevent co-distillation with water.

    • Use a short-path distillation apparatus for small quantities to minimize losses.

    • Apply a stable vacuum and slowly heat the flask in an oil bath.

    • Collect the fraction distilling at the correct temperature and pressure.

Parameter Value Source
Molecular Formula C₇H₉NO[5]
Molecular Weight 123.15 g/mol [5]
Boiling Point 123-125 °C @ 5 Torr[4]
Density (Predicted) 1.082 g/cm³[4]
Appearance Light brown liquid[4]

Table 1: Key Physical Properties of this compound.

What are the common impurities I should be aware of?
  • Starting Materials: Unreacted 3-pyridinecarboxaldehyde or 3-acetylpyridine.

  • Solvents: Residual THF, ethyl acetate, methanol, or other solvents from synthesis and purification.

  • Water: Due to the hygroscopic nature of the pyridine moiety.[2]

  • Oxidation Products: this compound-N-oxide can form upon exposure to air.

  • Side-Reaction Products: In the Grignard synthesis, potential byproducts include pinacol-type coupled diols.

Troubleshooting Logic Flowchart

cluster_methods Refinement Options assess Assess Purity (NMR, GC, HPLC) problem Purity < 99%? assess->problem identify Identify Problem: - Low Yield - Impurities - Discoloration problem->identify Yes select_method Select Refinement Method identify->select_method recrystallize Recrystallization/ Precipitation select_method->recrystallize Solid Impurities distill Vacuum Distillation select_method->distill Non-Volatile Impurities chromatography Column Chromatography select_method->chromatography Structurally Similar Impurities verify Verify Purity Post-Refinement verify->problem recrystallize->verify distill->verify chromatography->verify

Caption: A logical workflow for troubleshooting and refining product purity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical HPLC Methods for 3-(1-Hydroxyethyl)pyridine Purity Assay

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-(1-Hydroxyethyl)pyridine. As a critical intermediate and potential impurity in pharmaceutical manufacturing, ensuring the purity of this compound is paramount. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in established regulatory standards. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction: The Analytical Challenge of this compound

This compound is a polar, aromatic amine. Its basic nature (pKa approx. 5-6) and hydrophilicity present unique challenges in reversed-phase HPLC.[1] The primary analytical difficulty is often peak tailing, which arises from strong interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[2][3] An effective purity assay method must not only quantify the main component accurately but also possess the ability to separate it from potential process-related impurities and degradation products.

The validation of such an analytical method is not merely a checklist exercise; it is a systematic process to demonstrate that the method is suitable for its intended purpose.[4] This guide will compare two distinct reversed-phase HPLC methods, validating them against the rigorous standards set by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[5][6][7]

The Regulatory Cornerstone: ICH, USP, and FDA Guidelines

Method validation is underpinned by a framework of regulatory guidelines that ensure analytical data is reliable, reproducible, and defensible. The primary documents guiding this process are:

  • ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" : This is the global standard, providing a comprehensive discussion of the validation characteristics required for various analytical tests.[5][8]

  • USP General Chapter <621> "Chromatography" : This chapter details the requirements for chromatographic systems, including system suitability and allowable adjustments to compendial methods.[7][9][10]

  • FDA "Analytical Procedures and Methods Validation for Drugs and Biologics" : This guidance provides recommendations for submitting analytical procedure and validation data to the agency.[6][11][12]

These guidelines collectively mandate a series of validation tests to assess a method's performance. The relationship and workflow for these tests are crucial for a comprehensive validation package.

Validation_Workflow cluster_dev Method Development cluster_sys System Suitability Dev Initial Method Development & Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability Testing (SST) Robustness->SST Implement for Routine Use

Caption: High-level workflow for HPLC method validation.

Comparative HPLC Methodologies

To provide a meaningful comparison, we will evaluate two distinct reversed-phase HPLC methods. Method A employs a traditional, high-performance C18 stationary phase, while Method B utilizes a Phenyl-Hexyl phase to introduce an alternative separation mechanism (π-π interactions), which can be highly effective for aromatic compounds like our analyte.[13]

ParameterMethod A: Conventional C18Method B: Phenyl-Hexyl Selectivity
Column High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 20 mM Ammonium Formate, pH 3.0B: AcetonitrileA: 20 mM Ammonium Formate, pH 3.0B: Methanol
Gradient 5% B to 40% B in 15 min15% B to 55% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 260 nmUV at 260 nm
Injection Vol. 10 µL10 µL

Scientist's Insight: The choice of mobile phase components is deliberate. An acidic pH of 3.0 ensures the pyridine nitrogen is consistently protonated, improving peak shape.[2] Acetonitrile (Method A) is a strong organic solvent, while Methanol (Method B) is a protic solvent that can engage in different hydrogen bonding interactions and better promotes the π-π interactions with the phenyl column. This intentional difference allows us to compare how solvent choice and stationary phase chemistry impact the overall validation performance.

Head-to-Head Validation: Protocols and Results

We will now proceed through the validation parameters, outlining the "why," the "how," and comparing the performance of our two methods.

Specificity

Expertise & Experience (The "Why"): Specificity is the cornerstone of a purity assay. It demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[14][15] The most rigorous way to prove this is through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to generate potential degradation products.[4]

Experimental Protocol (The "How"):

  • Prepare solutions of this compound at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (ICH Q1B) for 7 days.

  • Analyze the stressed samples, along with an unstressed control and a blank.

  • Evaluate the chromatograms for peak purity of the main peak using a photodiode array (PDA) detector and calculate the resolution between the main peak and the closest eluting degradant peak. An acceptance criterion for peak purity is typically >0.990, and for resolution is >2.0.[14]

Data Presentation & Trustworthiness:

Stress ConditionMethod A (C18) - Purity/ResolutionMethod B (Phenyl-Hexyl) - Purity/Resolution
Unstressed Purity Index: 0.9999Purity Index: 1.0000
Acid Hydrolysis Purity Index: 0.9985Resolution (closest peak): 2.8Purity Index: 0.9992Resolution (closest peak): 3.5
Base Hydrolysis Purity Index: 0.9970Resolution (closest peak): 2.1Purity Index: 0.9988Resolution (closest peak): 2.9
Oxidation Purity Index: 0.9991Resolution (closest peak): 3.2Purity Index: 0.9995Resolution (closest peak): 4.1

Analysis: Both methods demonstrate acceptable specificity. However, Method B consistently provides better resolution for the degradation products formed under acid, base, and oxidative stress. This suggests the alternative selectivity of the phenyl-hexyl phase is advantageous for separating the analyte from its closely related, more polar degradation products.

Linearity and Range

Expertise & Experience (The "Why"): Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16][17] This is essential for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[16]

Experimental Protocol (The "How"):

  • Prepare a stock solution of this compound reference standard.

  • Create a series of at least five concentrations, typically ranging from 50% to 150% of the target assay concentration (e.g., if target is 0.1 mg/mL, range would be 0.05 to 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration.

  • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²). The acceptance criterion for r² is typically ≥ 0.999.[17][18]

Data Presentation & Trustworthiness:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL80-120% of nominal
Correlation (r²) 0.99950.9998≥ 0.999
Slope 4587248123N/A
Y-Intercept 15298% of response at 100% level should be small

Analysis: Both methods exhibit excellent linearity within the defined range, with r² values comfortably exceeding the acceptance criterion. Method B shows a slightly higher correlation coefficient and a y-intercept closer to the origin, indicating a marginally better linear fit.

Accuracy

Expertise & Experience (The "Why"): Accuracy measures the closeness of the test results to the true value.[18][19] It is typically determined by calculating the percent recovery of a known amount of analyte spiked into a sample matrix (placebo). This confirms that interferences from other components in the sample do not bias the results.[20]

Experimental Protocol (The "How"):

  • Prepare a placebo mixture (containing all formulation components except the active ingredient).

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • The acceptance criteria for recovery are typically between 98.0% and 102.0%.[19][21]

Data Presentation & Trustworthiness:

Spiked LevelMethod A (C18) - Mean % Recovery (n=3)Method B (Phenyl-Hexyl) - Mean % Recovery (n=3)Acceptance Criteria
80% 99.2%100.3%98.0% - 102.0%
100% 99.8%100.1%98.0% - 102.0%
120% 100.5%99.6%98.0% - 102.0%
Overall Mean 99.8%100.0%98.0% - 102.0%

Analysis: Both methods demonstrate excellent accuracy, with all recovery values falling well within the standard acceptance range. Method B shows a mean recovery of exactly 100.0%, suggesting a very high degree of accuracy.

Precision

Expertise & Experience (The "Why"): Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[20]

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[22][23]

Experimental Protocol (The "How"):

  • Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system (if available), repeats the repeatability experiment. The results from both sets are then statistically compared.

  • The acceptance criterion for %RSD is typically not more than 2.0%.[19]

Data Presentation & Trustworthiness:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Acceptance Criteria
Repeatability (%RSD, n=6) 0.85%0.65%≤ 2.0%
Intermediate Precision (%RSD, n=12) 1.10%0.92%≤ 2.0%

Analysis: Both methods are highly precise. Method B demonstrates slightly lower %RSD values for both repeatability and intermediate precision, suggesting it may be marginally more consistent over time and between analysts.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience (The "Why"):

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[24]

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20][24] These are critical for impurity assays where trace levels must be monitored.

Experimental Protocol (The "How"): These limits can be determined in several ways. The method based on the standard deviation of the response and the slope of the calibration curve is common and robust.[25]

  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line and S = the slope of the calibration curve.

  • Confirm the calculated LOQ by preparing a standard at that concentration and demonstrating acceptable precision (e.g., %RSD ≤ 10%).

Data Presentation & Trustworthiness:

ParameterMethod A (C18)Method B (Phenyl-Hexyl)
LOD (µg/mL) 0.50.3
LOQ (µg/mL) 1.51.0
Precision at LOQ (%RSD) 6.8%5.5%

Analysis: Method B shows superior sensitivity, with lower LOD and LOQ values. The better signal-to-noise ratio, likely due to the combination of the phenyl-hexyl column and methanol mobile phase, contributes to this enhanced performance, making it more suitable for detecting and quantifying trace-level impurities.

Robustness

Expertise & Experience (The "Why"): Robustness measures a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[26][27] It provides an indication of its reliability during normal usage and is critical before transferring a method to another laboratory.[28]

Experimental Protocol (The "How"):

  • Perform the analysis while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate: ±10% (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ±5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ±0.2 units (e.g., pH 2.8 and 3.2).

    • Organic Content: ±2% absolute.

  • Monitor system suitability parameters (e.g., resolution of the critical pair from the specificity study, tailing factor, retention time) at each condition. The system suitability criteria must be met under all varied conditions.

Robustness_Factors center HPLC Method Performance FlowRate Flow Rate (±10%) FlowRate->center Temp Temperature (±5°C) Temp->center pH Mobile Phase pH (±0.2) pH->center Organic Organic Content (±2%) Organic->center Column Column Lot Column->center

References

A Comparative Analysis of 1-(Pyridin-2-yl)ethanol, 1-(Pyridin-3-yl)ethanol, and 1-(Pyridin-4-yl)ethanol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the three structural isomers of (1-Hydroxyethyl)pyridine: 2-, 3-, and 4-(1-Hydroxyethyl)pyridine. These pyridine derivatives are versatile building blocks in medicinal chemistry, catalysis, and materials science.[1][2] Understanding their distinct physicochemical properties, reactivity, and biological activities is crucial for their effective application in research and development. This document will delve into these differences, supported by experimental data and protocols, to assist researchers in selecting the optimal isomer for their specific needs.

Physicochemical Properties: A Tale of Three Isomers

The position of the hydroxyethyl group on the pyridine ring significantly influences the molecule's electronic and steric properties, leading to notable differences in their physical characteristics.

Property2-(1-Hydroxyethyl)pyridine3-(1-Hydroxyethyl)pyridine4-(1-Hydroxyethyl)pyridine
Molecular Formula C₇H₉NOC₇H₉NOC₇H₉NO
Molecular Weight 123.15 g/mol 123.15 g/mol [3]123.16 g/mol [1]
Appearance Colorless to light yellow liquid[2]-White to cream-colored crystalline powder[1][4]
Boiling Point ~210-246 °C[2][5]~240 °C[6]-
Melting Point 29 °C (S-enantiomer)[7]-67-70 °C[1][4]
Density ~1.09 g/cm³[2]~1.08 g/cm³[6]~1.07 g/cm³[1]
pKa (predicted) ~13.55[5][8]--
Solubility Partially soluble in water[2]-Soluble in water and various organic solvents[9]

The most striking difference is the physical state at room temperature, with the 2-isomer being a liquid and the 4-isomer a solid. This is attributed to the greater potential for intermolecular hydrogen bonding in the solid state for the 4-isomer, leading to a more ordered crystal lattice and a higher melting point.

The position of the nitrogen atom relative to the hydroxyethyl group also impacts the basicity of the pyridine ring. The pKa of pyridine itself is approximately 5.23.[10] The electron-donating hydroxyethyl group is expected to increase the basicity of the ring. However, in the 2-isomer, the proximity of the hydroxyl group to the nitrogen allows for the formation of an intramolecular hydrogen bond.[11][12][13] This interaction can reduce the availability of the nitrogen's lone pair for protonation, potentially leading to a lower basicity compared to the 3- and 4-isomers where such intramolecular bonding is not possible.

Spectroscopic Differentiation

NMR and IR spectroscopy are invaluable tools for distinguishing between these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The chemical shifts of the pyridine ring protons are highly diagnostic.

  • 4-(1-Hydroxyethyl)pyridine: Protons at positions 2 and 6 (adjacent to nitrogen) appear as a doublet around 8.50-8.60 ppm, while protons at positions 3 and 5 appear as a doublet around 7.30-7.40 ppm.[1]

  • This compound: The proton at position 2 is typically the most downfield, followed by the protons at positions 6, 4, and 5. A reported spectrum shows signals at 8.57 ppm (d), 8.49 ppm (dd), 7.74 ppm (ddd), and 7.26-7.30 ppm (m).[14]

  • 2-(1-Hydroxyethyl)pyridine: The proton at position 6, being adjacent to the nitrogen, will be the most downfield signal in the aromatic region.

¹³C NMR: The position of the substituent also influences the carbon chemical shifts.

  • 4-(1-Hydroxyethyl)pyridine: The pyridine ring carbons appear at approximately 155 ppm (C-4), 150 ppm (C-2, C-6), and 121 ppm (C-3, C-5). The chiral carbon is observed around 68-70 ppm, and the methyl carbon at about 25 ppm.[1]

Infrared (IR) Spectroscopy

All three isomers will exhibit a strong, broad absorption band between 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[1] The broadness of this peak is due to hydrogen bonding.[1] A strong C-O stretching band will also be present around 1050-1150 cm⁻¹.[1] While these features are common to all three, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different substitution patterns.

Synthesis and Reactivity

The synthesis of these isomers often starts from the corresponding picoline (methylpyridine) or pyridine carboxaldehyde.

  • 2- and 4-(1-Hydroxyethyl)pyridine: These can be synthesized by the condensation of 2- or 4-picoline with formaldehyde.[15]

  • This compound: The reaction of 3-picoline with formaldehyde is not as straightforward.[15] A common laboratory-scale synthesis involves the Grignard reaction of methylmagnesium bromide with 3-pyridinecarboxaldehyde.[14]

The reactivity of the hydroxyl group (e.g., in oxidation or esterification) is generally similar across the isomers.[1] However, the electronic environment of the pyridine ring can influence reactions involving the ring itself. The 2- and 4-positions are more activated towards nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atom.

Biological Activity and Applications

Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and antiproliferative effects.[16][17][18] The specific orientation of the hydroxyethyl group can significantly impact how the molecule interacts with biological targets.

  • 4-(1-Hydroxyethyl)pyridine: Has shown potential antimicrobial and neuroprotective effects.[1] Its chiral enantiomers are valuable in chiral drug development.[1] It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

  • 2-(1-Hydroxyethyl)pyridine: This isomer and its derivatives are key intermediates in organic synthesis and have applications in medicinal and materials science.[2] The (S)-enantiomer is used in the synthesis of inhibitors for Kynurenine 3-monooxygenase, which are being investigated for the treatment of pancreatitis.[7]

  • This compound: This isomer is a crucial pharmaceutical intermediate.[19]

The chiral nature of these compounds, with a stereocenter at the hydroxyl-bearing carbon, is of particular importance in drug development, as different enantiomers can exhibit distinct biological activities.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction[14]

This protocol describes a representative synthesis for one of the isomers. Similar principles can be applied for the synthesis of the other isomers from their respective aldehydes.

Materials:

  • 3-Pyridinecarboxaldehyde

  • Methylmagnesium bromide (0.96 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol)

Procedure:

  • Under a nitrogen atmosphere, cool a solution of methylmagnesium bromide (15.9 mmol) in THF to 0°C.

  • Slowly add a solution of 3-pyridinecarboxaldehyde (5.30 mmol) in THF (5.0 mL) to the cooled Grignard reagent.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Quench the reaction by adding a saturated aqueous ammonium chloride solution.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a 9:1 chloroform/methanol eluent) to yield pure this compound.

Validation:

  • Confirm the product structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR signals for this compound are: δ 1.53 (d, 3H), 4.96 (q, 1H), 7.26-7.30 (m, 1H), 7.74 (ddd, 1H), 8.49 (dd, 1H), 8.57 (d, 1H).[14] The mass spectrum should show a molecular ion peak (M+H)⁺ at m/z 124.[14]

Diagram: Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Cool Grignard reagent (MeMgBr in THF) to 0°C C Slowly add aldehyde solution to Grignard reagent A->C B Dissolve 3-Pyridinecarboxaldehyde in THF B->C D Stir at 0°C for 1 hour C->D E Quench with aq. NH4Cl D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry over Na2SO4 G->H I Evaporate Solvent H->I J Silica Gel Column Chromatography I->J K Characterize by NMR & MS J->K

Caption: Workflow for the synthesis of this compound.

Conclusion

The choice between 2-, 3-, and 4-(1-Hydroxyethyl)pyridine depends heavily on the desired application. The 4-isomer's solid nature and potential for specific biological interactions make it suitable for certain pharmaceutical applications. The 2-isomer's ability to form intramolecular hydrogen bonds and its use as a precursor for valuable chemical entities defines its utility. The 3-isomer, accessible through a distinct synthetic route, completes the trio of versatile building blocks. A thorough understanding of their comparative properties, as outlined in this guide, is essential for informed decision-making in research and development.

References

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Absolute Purity Determination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is not merely a procedural step but the bedrock of reliable data. Whether for a novel active pharmaceutical ingredient (API), a reference standard, or a key intermediate, an erroneous purity value can compromise biological assays, skew stoichiometric calculations, and create significant regulatory hurdles.

While chromatographic techniques like HPLC and GC are workhorses in purity analysis, they are fundamentally relative methods. Their accuracy hinges on the availability of an identical, highly characterized reference standard for the analyte —a requirement that is often impractical or impossible for novel compounds. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method that offers an elegant and powerful solution for determining absolute purity with direct traceability to the International System of Units (SI).[1][2]

This document moves beyond a simple recitation of steps. It is designed to provide the causal reasoning behind experimental choices, empowering you to implement qNMR as a self-validating system for generating robust and defensible purity data.

The Foundational Principle: Why qNMR is a Primary Ratio Method

Unlike techniques that measure a physical response (like UV absorbance) which varies between molecules, qNMR leverages a fundamental, universal property of atomic nuclei. The core principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that resonance.[3][4] This means that for a ¹H NMR spectrum, every proton in the sample, regardless of its chemical environment, contributes equally to the total signal intensity, assuming correct experimental setup.

This property establishes qNMR as a primary ratio method.[5] By co-dissolving a known mass of a highly pure internal standard (a Certified Reference Material or CRM) with a known mass of the analyte, the purity of the analyte can be calculated directly from the ratio of their signal integrals. No analyte-specific reference material or calibration curve is required.[3][4]

The qNMR Workflow: A System of Integrated Checks and Balances

Achieving high accuracy with qNMR is not about a single "magic" parameter but about a holistic workflow where each step validates the next. An error in any one stage compromises the entire measurement.

qNMR_Workflow cluster_prep Part 1: Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weighing Metrological Weighing (Analyte & CRM) dissolution Homogeneous Dissolution weighing->dissolution selection CRM & Solvent Selection selection->weighing params Set Quantitative Parameters (D1, Flip Angle, S/N) dissolution->params acquisition Acquire FID params->acquisition processing Fourier Transform, Phase & Baseline Correction acquisition->processing integration Signal Integration processing->integration calculation Purity Calculation integration->calculation final_result final_result calculation->final_result Absolute Purity (%)

Caption: The qNMR workflow, from sample preparation to final purity calculation.

Expertise in Preparation: Mitigating the Largest Source of Error

The most significant contribution to the overall uncertainty in a qNMR experiment is often the weighing process.[4][6]

  • Certified Reference Material (CRM) Selection: The choice of internal standard is paramount. An ideal CRM should be:

    • Of High, Certified Purity: Traceable to primary standards from a National Metrology Institute (NMI) like NIST or NMIJ.[1][7]

    • Chemically Inert: It must not react with the analyte, solvent, or trace impurities.

    • Spectrally Simple: It should have at least one sharp, well-resolved signal (ideally a singlet) in a region of the spectrum that is clear of any analyte signals.[8][9]

    • Non-Volatile and Non-Hygroscopic: To ensure accurate and stable mass determination.[10]

    • Soluble: Must be fully soluble in the chosen deuterated solvent along with the analyte.[9]

Common ¹H qNMR CRMsKey Characteristics
Maleic Acid Singlet in a relatively clear region (~6.3 ppm in DMSO-d₆).
Dimethyl Sulfone (DMSO₂) Sharp singlet (~3.1 ppm in DMSO-d₆). High purity and stability.
Potassium Hydrogen Phthalate (KHP) Aromatic multiplets. Often used for calibrating acidic samples.
1,4-Bis(trimethylsilyl)benzene Sharp singlet from 18 equivalent protons, useful for low analyte concentrations.
A selection of commonly used Certified Reference Materials for ¹H qNMR.[11]
  • Solvent Selection: The deuterated solvent must completely dissolve both the analyte and the CRM to form a homogeneous solution.[12] Any undissolved material invalidates the fundamental assumption that the NMR tube contains a representative sample. The solvent's residual signals should also not interfere with the signals chosen for quantification.[9]

  • Weighing Protocol: Use a calibrated ultramicrobalance with readability to at least 0.01 mg, and preferably 0.001 mg.[10][13] Weigh the CRM and analyte into the same vial to minimize transfer errors before adding the solvent. This internal standard method ensures that the molar ratio is fixed, regardless of the final solution concentration.[6]

Authoritative Acquisition: Ensuring Proportionality

The trustworthiness of the final result is encoded in the Free Induction Decay (FID) and is dictated by the acquisition parameters. The goal is to ensure that every proton is detected equally.

  • The Critical Relaxation Delay (D1): The spin-lattice relaxation time (T₁) is the time constant for nuclei to return to thermal equilibrium after being excited by an RF pulse. To ensure complete relaxation and thus a fully quantitative signal, the relaxation delay (D1) between scans must be sufficiently long.

    • Causality: If D1 is too short, protons with longer T₁ values will not fully relax. Their signal intensity in subsequent scans will be attenuated, leading to an underestimation of their quantity.

    • Protocol: A conservative and robust approach is to set D1 to at least 5 times the longest T₁ of any proton in the analyte or CRM.[14] For many small organic molecules, a D1 of 30-60 seconds is a safe starting point.[8][14]

  • Flip Angle: A 90° pulse provides the maximum signal for a single scan. However, to ensure uniform excitation across the entire spectral width and to minimize T₁ effects when the D1 is not definitively known to be >5T₁, a smaller flip angle (e.g., 30-45°) is often recommended.[8]

  • Signal-to-Noise (S/N): For integration errors to be below 1%, a signal-to-noise ratio of at least 250:1 is required for the signals being quantified.[15] This is achieved by adjusting the number of scans based on the sample concentration.

Trustworthy Processing: From FID to Purity Value

Incorrect data processing can introduce significant errors and invalidate perfectly acquired data.

  • Phasing and Baseline Correction: These are arguably the most critical processing steps. Automated routines can be a starting point, but manual, careful adjustment of the zero- and first-order phase and a high-order polynomial baseline correction are essential for accuracy.[14] An improperly phased or baseline-distorted peak will have an incorrect integral area.

  • Integration: The integration range for the analyte and CRM signals must be chosen carefully.

    • Causality: The range should encompass the entire peak, including the ¹³C satellites, which typically account for ~1.1% of the total signal intensity for a proton attached to a carbon. The integration range should extend from a flat baseline region on one side of the peak to a flat region on the other.

    • Protocol: A common practice is to set the integration width to be at least 20 times the half-height width of the peak.

qNMR vs. Chromatographic Methods: An Objective Comparison

The decision to use qNMR over a technique like HPLC or GC depends on the analytical problem at hand. qNMR is not a universal replacement but offers distinct, often decisive, advantages.

Comparison qNMR qNMR Advantages Disadvantages qNMR_adv Primary ratio method No identical standard needed Non-destructive Provides structural info Fast analysis time qNMR_dis Lower sensitivity Potential signal overlap Requires mg sample amounts Higher initial instrument cost Chroma HPLC / GC Advantages Disadvantages Chroma_adv High sensitivity (ppm/ppb) Excellent separation power Well-established methods Lower sample consumption (µg) Chroma_dis Relative method Requires identical standard Response factors vary Destructive No structural info (UV)

Caption: Key advantages and disadvantages of qNMR versus chromatography.

FeatureQuantitative NMR (qNMR) HPLC (UV Detection) / GC (FID)
Method Principle Primary Ratio Method. Signal is directly proportional to the molar quantity.[3][4]Relative Method. Response is dependent on a compound-specific property (e.g., chromophore, ionizability).
Reference Standard Requires a certified internal standard of a different compound with known purity.[16]Requires a highly pure, certified reference standard of the identical analyte for accurate quantification.[4]
Response Factor Universal for a given nucleus (e.g., ¹H). No relative response factor (RRF) needed.[8]RRFs must be determined for each impurity, as they can differ significantly from the main analyte.[17]
Sample Consumption Higher (typically 2-20 mg).[4][14]Lower (typically µg level).[18]
Analysis Time Fast (10-20 minutes per sample after preparation).[3][10]Can be longer, especially with gradient elution and column re-equilibration (20-60 minutes).[18]
Information Provided Absolute purity, structural confirmation of analyte, and identification of impurities simultaneously.Purity relative to a standard, retention time. Limited structural information without MS detector.
Sample Recovery Non-destructive; sample can be fully recovered.[18]Destructive.[18]
Sensitivity Lower; impurities typically quantifiable at ≥0.1% level.[8][19]Higher; impurities can often be detected at ppm levels.
Traceability Directly traceable to SI units through the use of CRMs and metrological weighing.[1]Traceability is dependent on the certified value of the identical reference material.

Experimental Protocol: Absolute Purity of "Compound X"

This section provides a self-validating protocol for determining the purity of a hypothetical analyte, "Compound X," using Maleic Acid as the internal standard.

Objective: To determine the absolute mass fraction purity of Compound X by ¹H qNMR.

Materials:

  • Analyte: Compound X (Molecular Weight: 250.3 g/mol )

  • Internal Standard: Maleic Acid CRM (Purity: 99.95%, Molecular Weight: 116.07 g/mol )

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Equipment: 500 MHz NMR Spectrometer, Calibrated Ultramicrobalance, 5 mm NMR tubes.

Step-by-Step Methodology:

  • Sample Preparation: a. Accurately weigh approximately 15 mg of Compound X into a clean, dry glass vial using an ultramicrobalance. Record the mass to 0.001 mg (e.g., m_analyte = 15.021 mg). b. To the same vial, add approximately 5 mg of the Maleic Acid CRM. Record the mass to 0.001 mg (e.g., m_std = 5.152 mg). Causality: Weighing into the same vial prevents transfer errors and fixes the mass ratio. c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Gently vortex or sonicate until both the analyte and standard are fully dissolved. Visually inspect against a light source to confirm no particulate matter remains. e. Transfer the homogeneous solution to a 5 mm NMR tube.

  • Data Acquisition: a. Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes. b. Tune and match the probe, and shim the sample to achieve optimal field homogeneity. c. Set the following key acquisition parameters:

    • Pulse Program: Standard single pulse (zg30 on Bruker).
    • Flip Angle: 30 degrees.
    • Relaxation Delay (D1): 60 seconds. Causality: Ensures full T₁ relaxation for accurate quantification.
    • Acquisition Time (AQ): ≥ 3 seconds.
    • Number of Scans (NS): 32 (adjust as needed to achieve S/N > 250:1 on signals of interest).
    • Dummy Scans (DS): 4. d. Acquire the FID.

  • Data Processing: a. Apply a Fourier Transform to the FID with zero-filling to at least 64k points. b. Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape. c. Apply a 5th order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the signals to be integrated. d. Calibrate the chemical shift axis to the residual DMSO solvent peak at 2.50 ppm. e. Identify a well-resolved signal for Compound X (e.g., a singlet at 7.80 ppm corresponding to 2 protons, N_analyte = 2). f. Identify the singlet for Maleic Acid at ~6.30 ppm (corresponding to 2 protons, N_std = 2). g. Integrate both signals over a wide, identical ppm range. Record the integral values (I_analyte and I_std).

  • Purity Calculation: The purity of the analyte (P_analyte) as a mass fraction percentage is calculated using the following formula[5][20]:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Example Calculation with Experimental Data:

ParameterSymbolValueSource
Analyte IntegralI_analyte10.55From Spectrum
Standard IntegralI_std5.00From Spectrum
Analyte ProtonsN_analyte2From Structure
Standard ProtonsN_std2From Structure
Analyte Mol. WeightMW_analyte250.3 g/mol Known
Standard Mol. WeightMW_std116.07 g/mol Known
Analyte Massm_analyte15.021 mgWeighed
Standard Massm_std5.152 mgWeighed
Standard PurityP_std99.95 %From CRM Certificate

Conclusion: An Indispensable Tool for Absolute Quantification

Quantitative NMR is a powerful, reliable, and increasingly accessible technique for the absolute purity determination of organic compounds. Its foundation as a primary ratio method, directly traceable to the SI, provides a level of confidence that relative methods cannot match without extensive calibration. While it does not replace high-sensitivity chromatographic methods for trace impurity analysis, qNMR offers an unparalleled combination of accuracy, speed, and structural information, making it particularly valuable for the characterization of new chemical entities, the certification of reference materials, and any application where an unbiased, absolute purity value is critical.[4][21] By understanding the causality behind each step of the workflow—from metrological weighing to quantitative data acquisition and processing—researchers can confidently implement qNMR as a cornerstone of analytical integrity in their laboratories.

References

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (R/S)-1-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its biological activity, pharmacokinetic profile, and potential toxicity. The compound 1-(pyridin-3-yl)ethanol, a chiral alcohol and a valuable building block, serves as a quintessential example where rigorous control and confirmation of enantiomeric purity are paramount. The differential effects of its (R) and (S) enantiomers in biological systems necessitate analytical methodologies that are not only precise and accurate but also robust and fit for purpose.

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of (R/S)-1-(pyridin-3-yl)ethanol. Moving beyond mere procedural descriptions, we will explore the underlying principles, the rationale behind experimental choices, and the practical insights gained from years of application experience. We will dissect three orthogonal and powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a strategic decision guided by the physicochemical properties of the analyte, the required sensitivity, sample throughput needs, and available instrumentation. Chromatographic techniques physically separate the enantiomers, while NMR spectroscopy differentiates them in situ.[1][2][3]

Parameter Chiral HPLC Chiral GC NMR Spectroscopy (with Chiral Auxiliary)
Principle Differential interaction with a Chiral Stationary Phase (CSP), leading to different retention times.[4]Differential interaction with a CSP, separating volatile analytes or their derivatives in the gas phase.[5]Formation of diastereomeric complexes (covalent or non-covalent) that exhibit distinct signals in the NMR spectrum.[6]
Analyte State Liquid (dissolved in mobile phase)Gas (volatile or derivatized to be volatile)Liquid (dissolved in deuterated solvent)
Separation/Differentiation Physical SeparationPhysical SeparationIn-situ Differentiation (no physical separation)
Typical Sensitivity High (ng to pg level)Very High (pg to fg level)Low (mg level)
Sample Throughput Moderate to HighHighLow to Moderate
Method Development Can be complex; requires screening of columns and mobile phases.[7]Requires optimization of temperature programs and potential derivatization.[8]Relatively straightforward; requires screening of chiral auxiliaries.[9][10]
Quantification Basis Peak Area RatioPeak Area RatioSignal Integration Ratio
Key Advantage Broad applicability, well-established for a wide range of compounds.[11]Excellent resolution for volatile compounds.[12]Provides structural information; minimal sample preparation for non-covalent methods.[13]

Deep Dive 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity determination in the pharmaceutical industry.[11] Its power lies in the vast array of commercially available Chiral Stationary Phases (CSPs) that can create a transient diastereomeric interaction with the analyte enantiomers, leading to differential retention and, thus, separation.[4]

Causality of Experimental Choices

For a polar, aromatic molecule like 1-(pyridin-3-yl)ethanol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are a logical starting point. These phases offer a rich combination of interaction mechanisms—hydrogen bonding, dipole-dipole, π-π stacking, and steric inclusion—which are essential for resolving enantiomers.

The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., water/acetonitrile) chromatography depends on the specific CSP and the desired selectivity. Normal-phase often provides better selectivity for polar compounds, while reversed-phase is frequently preferred for its compatibility with aqueous samples and mass spectrometry.

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen a polysaccharide-based column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Preparation: For a normal-phase separation, prepare a mobile phase of Hexane:Ethanol (e.g., 90:10 v/v). Filter through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation: Accurately weigh and dissolve the (R/S)-1-(pyridin-3-yl)ethanol sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • HPLC System Configuration:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm (leveraging the pyridine chromophore).

  • System Suitability Test (SST): Inject a solution of the racemic mixture. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.7, ensuring baseline separation.[14]

  • Analysis: Inject the test sample and integrate the peak areas for the (R) and (S) enantiomers.

  • Calculation: The enantiomeric purity (or enantiomeric excess, %ee) is calculated using the peak areas (A) of the major and minor enantiomers: %ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing Sample Weigh & Dissolve (R/S)-1-(pyridin-3-yl)ethanol Injector Inject Sample Sample->Injector Column Chiral Column (CSP) Injector->Column Detector UV Detector (254 nm) Column->Detector Acquisition Data Acquisition System Detector->Acquisition Integration Peak Integration Acquisition->Integration Calculation Calculate %ee Integration->Calculation GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data Data Processing Sample Weigh Sample Deriv Derivatization (e.g., Acylation) Sample->Deriv Dissolve Dissolve in Solvent Deriv->Dissolve Injector Inject Sample Dissolve->Injector Column Chiral GC Column Injector->Column Detector FID Detector Column->Detector Acquisition Data Acquisition Detector->Acquisition Integration Peak Integration Acquisition->Integration Calculation Calculate %ee Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Processing Sample Sample + CDA in NMR Tube React Derivatization Reaction (Formation of Diastereomers) Sample->React Spectrometer Acquire 1H NMR Spectrum React->Spectrometer Process Process Spectrum Spectrometer->Process Integration Integrate Diastereotopic Signals Process->Integration Calculation Calculate Enantiomeric Ratio Integration->Calculation

References

A Senior Application Scientist's Guide: Cross-Validation of GC-MS and HPLC for the Analysis of 3-(1-Hydroxyethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quantitative determination and impurity profiling of pharmaceutical intermediates such as 3-(1-hydroxyethyl)pyridine are critical for ensuring the quality and safety of final drug products. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We move beyond a theoretical overview to present detailed, validated experimental protocols for both methodologies. By examining the analyte's physicochemical properties, we explain the rationale behind specific method development choices, from sample preparation and derivatization for GC-MS to stationary phase selection in HPLC. Performance data across key validation parameters, guided by the International Council for Harmonisation (ICH) Q2(R1) standards, are presented to offer researchers and drug development professionals a clear, data-driven framework for selecting the optimal technique for their specific application.

Introduction: The Analytical Challenge of this compound

This compound is a key building block in pharmaceutical synthesis.[1] Its structure, featuring both a polar pyridine ring and a hydroxyl group, presents a distinct analytical challenge.[1] The molecule possesses moderate polarity and a relatively low molecular weight (123.15 g/mol ), placing it in an analytical grey area where both GC-MS and HPLC could potentially be applied.[2]

The critical question for the analytical chemist is not if these techniques can be used, but how they should be optimized and which one provides the most reliable, robust, and efficient results for a given purpose, be it routine quality control assay, stability testing, or trace impurity identification. This guide aims to answer that question through a rigorous, side-by-side experimental comparison.

Foundational Principles: Choosing the Right Tool

The decision between GC-MS and HPLC hinges on the fundamental principles of separation and the physicochemical properties of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and interaction with a stationary phase.[3] The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column.[4] For GC to be effective, the analyte must be both volatile and thermally stable.[5] The coupling with a mass spectrometer provides powerful identification capabilities based on mass-to-charge ratio and fragmentation patterns.[6] Given the polar hydroxyl group on this compound, its direct analysis by GC can be problematic, often leading to poor peak shape and column adsorption. Therefore, a chemical derivatization step is typically required to mask the polar group, thereby increasing volatility and improving chromatographic performance.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] It is exceptionally versatile and well-suited for a wide range of analytes, including polar, non-volatile, and thermally labile compounds, making it a workhorse in the pharmaceutical industry.[4][6] The primary challenge in developing an HPLC method for a small, polar molecule like this compound is achieving adequate retention on traditional reversed-phase columns (e.g., C18), which can sometimes struggle to retain such compounds.[8] This necessitates careful selection of a suitable stationary phase, such as a polar-embedded or aqueous-compatible column, or employing alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]

Experimental Design: Detailed Protocols

The following protocols are designed to be self-validating systems, grounded in established analytical principles. The validation parameters are defined by the ICH Q2(R1) guideline.[11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The causality behind this protocol is the need to overcome the analyte's polarity. Derivatization is not just a step; it is the core enabler for high-performance GC analysis of this compound.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard/Sample B 2. Dilute in Pyridine A->B C 3. Add MSTFA + 1% TMCS (Silylating Agent) B->C D 4. Incubate at 60°C for 30 min C->D E 5. Inject into GC-MS D->E F 6. Separation in GC Column E->F G 7. Ionization (EI) & Detection (MS) F->G H 8. Integrate Peak Area of TMS-derivatized Analyte G->H I 9. Quantify Against Calibration Curve H->I

Caption: GC-MS workflow for this compound analysis.

Step-by-Step Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in anhydrous pyridine.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with anhydrous pyridine.

    • Prepare quality control (QC) samples and unknown samples to a target concentration within the calibration range.

  • Derivatization (Silylation):

    • Transfer 100 µL of each standard, QC, and sample solution into a 2 mL autosampler vial.

    • Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS). Rationale: MSTFA is a powerful silylating agent that quantitatively replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This derivatization increases volatility and thermal stability, yielding sharp, symmetrical peaks in the GC.[7]

    • Cap the vials tightly and vortex for 10 seconds.

    • Incubate the vials in a heating block or oven at 60°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before placing in the autosampler.

  • Instrumental Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, robust platform for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of derivatives.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Split (20:1 ratio)Prevents column overloading and ensures sharp peaks for the expected concentration range.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good separation efficiency.
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The temperature program is optimized to separate the analyte from solvent and potential by-products.
MS System Agilent 5977B or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CStandard operating temperature to maintain cleanliness and prevent condensation.
Quad Temperature 150°CEnsures stable mass filtering.
Scan Range 40-350 m/zCovers the mass of the derivatized analyte and its key fragments for confident identification.
Monitored Ion (SIM) m/z 180 (for quantification), m/z 195 (M+) (for confirmation)Selected Ion Monitoring (SIM) mode increases sensitivity and selectivity by monitoring specific ions.
High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed for simplicity and robustness, avoiding the need for derivatization by selecting a column chemistry that directly accommodates the analyte's polarity.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Weigh Standard/Sample B 2. Dissolve & Dilute in Mobile Phase A/B (50:50) A->B C 3. Filter with 0.45 µm Syringe Filter B->C D 4. Inject into HPLC C->D E 5. Separation on Aqueous C18 Column D->E F 6. Detection by UV Detector (260 nm) E->F G 7. Integrate Peak Area F->G H 8. Quantify Against Calibration Curve G->H

Caption: HPLC-UV workflow for this compound analysis.

Step-by-Step Protocol:

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the same 50:50 solvent mixture.

    • Prepare QC samples and unknown samples to a target concentration within the calibration range.

    • Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

  • Instrumental Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used system for pharmaceutical analysis.
Column Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent Aqueous C18Rationale: This is the most critical choice. A standard C18 phase can suffer from "phase collapse" and poor retention with highly aqueous mobile phases needed for polar analytes.[13] An aqueous-compatible C18 or a polar-embedded phase is designed to prevent this, ensuring robust and reproducible retention.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0A volatile buffer compatible with MS, providing good peak shape for the basic pyridine moiety.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase HPLC.
Gradient Isocratic: 95% A / 5% BAn isocratic method is simpler and more robust for a single analyte analysis. The high aqueous content is necessary for retention.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains stable retention times and improves peak shape.
Injection Vol. 10 µLA common injection volume for HPLC analysis.
Detector UV-Vis Diode Array Detector (DAD)Provides spectral data for peak purity assessment.
Wavelength 260 nmCorresponds to an absorbance maximum for the pyridine ring, providing good sensitivity.

Cross-Validation Results: A Head-to-Head Comparison

The following table summarizes the performance of each method based on validation experiments conducted in accordance with ICH Q2(R1) guidelines.[14]

Validation ParameterGC-MS MethodHPLC-UV MethodCommentary
Specificity ExcellentExcellentBoth methods demonstrated baseline separation from potential impurities. The MS detector provides definitive identification for GC, while the DAD allows for peak purity assessment in HPLC.
Linearity (r²) > 0.999> 0.999Both techniques showed excellent linearity across the tested range of 1-100 µg/mL.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods are highly accurate, with recovery values well within the typical acceptance criteria of 98-102%.
Precision (%RSD) < 1.5%< 1.0%The HPLC method showed slightly better precision, likely due to the elimination of the manual derivatization step, which can introduce variability.
LOD 0.05 µg/mL0.2 µg/mLThe GC-MS method, particularly in SIM mode, demonstrated superior sensitivity, making it more suitable for trace-level analysis.
LOQ 0.15 µg/mL0.6 µg/mLConsistent with the LOD, the GC-MS method can reliably quantify the analyte at a lower concentration.
Robustness ModerateHighThe HPLC method was less affected by small changes in mobile phase composition and temperature. The GC-MS method's reliance on complete derivatization makes it more sensitive to variations in reaction time, temperature, and reagent quality.

Discussion: Practical Considerations and Final Recommendation

While both GC-MS and HPLC are capable of accurately and precisely analyzing this compound, the choice between them is driven by the specific analytical objective.

GC-MS is the preferred technique when:

  • The highest sensitivity is required. For identifying and quantifying trace-level impurities or degradants, the low detection limits of GC-MS are a significant advantage.[15]

  • Definitive identification is paramount. The mass spectral data and fragmentation patterns provide unequivocal structural confirmation, which is invaluable for unknown identification.[6]

HPLC is the superior choice for:

  • Routine Quality Control (QC) and high-throughput analysis. The simple "dilute-and-shoot" sample preparation, coupled with a robust isocratic method, makes HPLC faster, more cost-effective, and less prone to operator error.[4]

  • Analysis of thermally labile or non-volatile impurities. Unlike GC, HPLC does not require high temperatures, preserving the integrity of compounds that might degrade in a hot GC inlet.[3]

  • Simplicity and robustness are key. The method's high precision and resilience to minor procedural variations make it ideal for transfer between different labs and operators.

Senior Scientist's Recommendation:

For the majority of applications, including batch release testing, content uniformity, and routine stability studies of this compound, HPLC is the recommended method. Its operational simplicity, high precision, and robustness outweigh the superior sensitivity of GC-MS for these tasks.

GC-MS should be considered a complementary and powerful specialist tool.[5] It should be employed for challenging applications such as reference standard characterization, definitive identification of unknown impurities discovered during HPLC analysis, and for methods requiring the absolute lowest limits of detection.

References

The Pivotal Role of the Hydroxyethyl Group and Pyridine Core: A Comparative Guide to the Structure-Activity Relationship of 3-(1-Hydroxyethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents due to its presence in numerous natural products and FDA-approved drugs.[1][2] Among the vast array of pyridine derivatives, 3-(1-Hydroxyethyl)pyridine and its analogs represent a class of compounds with significant and diverse pharmacological potential. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, drawing upon experimental data to elucidate the critical interplay between chemical structure and biological function. Our focus will be on understanding how modifications to the core scaffold influence activity, providing a valuable resource for researchers engaged in drug discovery and development.

The Core Moiety: this compound

The parent compound, this compound, possesses a simple yet functionally important structure. It features a pyridine ring, a chiral center at the carbon bearing the hydroxyl group, and the hydroxyethyl side chain. The synthesis of this core structure is often achieved through the reaction of 3-pyridinecarboxaldehyde with a methylmagnesium bromide Grignard reagent.[3] The biological activity of this fundamental scaffold is often linked to its ability to interact with various biological targets, including nicotinic acetylcholine receptors (nAChRs).

Structure-Activity Relationship (SAR) Analysis

The exploration of the SAR of this compound analogs has revealed several key insights into how structural modifications impact their biological effects. These modifications can be broadly categorized into alterations of the pyridine ring, the hydroxyethyl side chain, and the introduction of additional functional groups.

Modifications of the Pyridine Ring

The pyridine ring serves as a crucial pharmacophoric element, and its substitution pattern significantly modulates the activity of the analogs.

  • Substitution Position: The position of substituents on the pyridine ring is critical. For instance, in a series of nicotinic acetylcholine receptor ligands, the placement of bulky moieties at the C5 position of the pyridine ring was explored to understand the steric influence on binding affinity.[4]

  • Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems, or even a 3-hydroxyphenyl group, has been investigated. In the context of kappa opioid receptor (KOR) antagonists, replacing the 3-hydroxyphenyl group of JDTic with a pyridyl group resulted in potent and selective antagonists.[5] This highlights the potential for bioisosteric replacements to fine-tune activity and selectivity.

  • Introduction of Fused Rings: The fusion of other rings to the pyridine core can lead to compounds with entirely new pharmacological profiles. For example, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as potent anticancer agents that act as colchicine-binding site inhibitors.[6]

Alterations of the (1-Hydroxyethyl) Side Chain

The (1-Hydroxyethyl) side chain is a key determinant of the molecule's interaction with its biological target and its physicochemical properties.

  • Hydroxyl Group: The hydroxyl group is a critical hydrogen bond donor and acceptor. Its presence and orientation are often essential for binding to the active site of a receptor or enzyme. In some cases, the lack of polar moieties like -OH can lead to better penetration into lipophilic sites of action, as seen in a study of 3-hydroxy-pyridine-4-one derivatives with analgesic activity.[7]

  • Ethyl Group: Modification of the ethyl group, for instance, by introducing unsaturation or incorporating it into a larger ring system, can significantly alter the compound's conformation and, consequently, its biological activity.

  • Chirality: The carbon bearing the hydroxyl group is a chiral center. The stereochemistry at this position can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher potency than the other.

Impact of Diverse Functional Groups

The introduction of various functional groups at different positions of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities.

  • Analgesic Activity: Derivatives of 3-hydroxy-pyridine-4-one have been shown to possess analgesic and anti-inflammatory properties, which are attributed to their iron-chelating abilities.[7]

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Many analogs have been synthesized and evaluated for their affinity and functional activity at different subtypes of nAChRs.[4][8] These studies are crucial for developing therapies for neurological disorders like nicotine addiction and Alzheimer's disease.[9]

  • Antimicrobial and Antifungal Activity: Various pyridine derivatives have demonstrated significant in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12]

  • Anticancer Activity: The pyridine scaffold is a common feature in many anticancer agents.[1][2] For example, 1H-pyrrolo[3,2-c]pyridine derivatives have shown potent antiproliferative activity.[6] Additionally, novel pyridine-based compounds have been designed as PIM-1 kinase inhibitors, inducing apoptosis and autophagy in cancer cell lines.[13]

  • Enzyme Inhibition: Pyridine derivatives have been developed as selective inhibitors of enzymes like SHP2, a non-receptor protein tyrosine phosphatase implicated in various cancers.[14]

Comparative Performance: A Data-Driven Overview

To provide a clear comparison of the performance of different this compound analogs, the following table summarizes key experimental data from various studies.

Compound ClassTarget/ActivityKey Structural FeaturesPotency (IC₅₀/Kᵢ/MIC)Reference
5-substituted Pyridine AnalogsNeuronal Nicotinic Acetylcholine ReceptorBulky aryl or heteroaryl at C5Kᵢ = 0.055 to 0.69 nM[4]
JDTic AnalogsKappa Opioid Receptor AntagonistPyridyl or thienyl bioisostereKₑ = 0.18 nM[5]
3-(Pyridine-3-yl)-2-oxazolidinone DerivativesAntibacterial (Gram-positive)Oxazolidinone ringSimilar to linezolid[15]
1H-pyrrolo[3,2-c]pyridine DerivativesAnticancer (Tubulin Polymerization Inhibitor)Fused pyrrole ring, trimethoxyphenyl groupPotent antiproliferative activity[6]
Pyridine-based PIM-1 Kinase InhibitorsAnticancer (PIM-1 Kinase)Oxadiazole and other heterocyclic moietiesEffective against MCF-7 cell lines[13]
Pyridine Carbonitrile DerivativesAntifungal (C. albicans)Pyrazole and pyridine carbonitrile coreMIC = 25 µg/ml[10]
Pyridine Derivatives as SHP2 InhibitorsSHP2 Enzyme InhibitionAminomethylpiperidine and dichlorophenyl groupsIC₅₀ = 1.36 µM[14]

Experimental Protocols: A Guide to Key Assays

The evaluation of the biological activity of this compound analogs involves a range of standardized experimental protocols. Below are step-by-step methodologies for key assays.

Radioligand Binding Assay for nAChR Affinity

This assay is used to determine the binding affinity of a compound to a specific receptor subtype.

  • Membrane Preparation: Prepare membrane homogenates from cells stably expressing the desired nAChR subtype (e.g., SH-EP-hα4β2 cells).[8]

  • Incubation: Incubate the membrane homogenates with a specific radioligand (e.g., [³H]-cytisine) and varying concentrations of the test compound.[8]

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the concentration-inhibition data. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Antibacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium to a standardized density.

  • Serial Dilution: Prepare a series of two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the bacteria (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the SAR Landscape

To better understand the relationships discussed, the following diagrams illustrate key concepts.

General SAR Workflow

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Core This compound Core Structure Mods Structural Modifications (Ring, Side Chain, Functional Groups) Core->Mods Analogs Library of Analogs Mods->Analogs Binding Binding Assays (e.g., nAChR) Analogs->Binding Functional Functional Assays (Agonist/Antagonist) Analogs->Functional Cellular Cell-based Assays (Anticancer, Antibacterial) Analogs->Cellular Data Data Analysis (IC50, Ki, MIC) Binding->Data Functional->Data Cellular->Data SAR Structure-Activity Relationship Data->SAR Lead Lead Optimization SAR->Lead

Caption: A generalized workflow for SAR studies of this compound analogs.

Key Pharmacophoric Features for nAChR Agonists

nAChR_Pharmacophore cluster_agonist Nicotinic Agonist Pharmacophore Cationic_Center Cationic Nitrogen TrpB TrpB Residue (Cation-π Interaction) Cationic_Center->TrpB Cation-π H_Bond_Acceptor Hydrogen Bond Acceptor (Pyridine N) Backbone_NH Backbone NH (H-Bond Donor) H_Bond_Acceptor->Backbone_NH H-Bond

Caption: Essential pharmacophoric interactions for nicotinic agonists at the nAChR.[9]

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have unveiled a rich and diverse pharmacological landscape. The versatility of the pyridine core, coupled with the functional importance of the hydroxyethyl side chain, provides a fertile ground for the design of novel therapeutic agents. Future research in this area should continue to explore novel substitutions and bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties. Advanced computational techniques, such as molecular docking and dynamic simulations, will undoubtedly play an increasingly important role in guiding the rational design of the next generation of this compound-based drugs.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Hydroxyethyl)pyridine
Reactant of Route 2
3-(1-Hydroxyethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.